Nirogacestat
Description
This compound is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase; therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. this compound was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo.
This compound is a Gamma Secretase Inhibitor. The mechanism of action of this compound is as a Gamma Secretase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C19 Inducer.
This compound is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, this compound targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
an antineoplastic agent
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRKLWBYMDAED-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235679 | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290543-63-3, 865773-15-5 | |
| Record name | Nirogacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirogacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIROGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nirogacestat's Mechanism of Action in Desmoid Tumors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stamford, Conn. – Nirogacestat (OGSIVEO™), an oral, selective, small-molecule gamma-secretase inhibitor, is the first and only FDA-approved targeted therapy for adult patients with progressing desmoid tumors who require systemic treatment.[1] This guide provides a detailed technical overview of its mechanism of action, supported by clinical trial data and a description of the experimental methodologies used in its evaluation.
Core Mechanism of Action: Inhibition of Gamma-Secretase
This compound functions by inhibiting gamma-secretase, an intramembrane enzyme complex that plays a crucial role in the cleavage of multiple transmembrane proteins, including the Notch receptor.[2][3][4] In desmoid tumors, dysregulation of the Notch signaling pathway is a key contributor to tumor growth.[1][5]
Gamma-secretase-mediated cleavage of the Notch receptor releases the Notch intracellular domain (NICD).[1] The NICD then translocates to the nucleus, where it activates the transcription of target genes that drive cell proliferation and survival.[6] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby interrupting this signaling cascade and mitigating tumor growth.[6]
Interplay with the Wnt/β-Catenin Pathway
The pathogenesis of desmoid tumors is also intricately linked to the Wnt/β-catenin signaling pathway.[7] Mutations in the CTNNB1 or APC genes can lead to an accumulation of β-catenin, resulting in the dysregulation of this pathway.[7] Crosstalk between the Wnt/β-catenin and Notch pathways is believed to further contribute to the development of desmoid tumors.[1] While this compound directly targets the Notch pathway, the interconnectedness of these signaling cascades suggests a broader impact on the molecular drivers of the disease.
Quantitative Data from the Phase 3 DeFi Trial
The efficacy and safety of this compound were rigorously evaluated in the global, multicenter, double-blind, placebo-controlled Phase 3 DeFi trial (NCT03785964).[6][8] The trial enrolled 142 adult patients with progressing desmoid tumors.[6]
Table 1: Efficacy Outcomes from the DeFi Trial
| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) | |||
| Median PFS | Not Reached | 15.1 months | 0.29 (0.15-0.55); p<0.001[6][8] |
| 2-Year PFS Rate | 76% | 44% | N/A[9] |
| Objective Response Rate (ORR) | |||
| ORR | 41% | 8% | p<0.001[6][8] |
| Complete Response (CR) | 7% | 0% | N/A[10] |
| Partial Response (PR) | 34% | 8% | N/A |
| Patient-Reported Outcomes (PROs) | |||
| Change from Baseline in Pain (BPI-SF) | Statistically significant improvement | N/A | p≤0.007[10] |
| Change from Baseline in Symptom Burden (GODDESS) | Statistically significant improvement | N/A | p≤0.007[10] |
| Change from Baseline in Physical Functioning (GODDESS) | Statistically significant improvement | N/A | p≤0.007[10] |
| Change from Baseline in Quality of Life (EORTC QLQ-C30) | Statistically significant improvement | N/A | p≤0.007[10] |
Data sourced from the DeFi clinical trial publications.[6][8][9][10]
Table 2: Long-Term Efficacy of this compound (Up to 4 Years of Treatment)
| Endpoint | Value |
| Objective Response Rate (ORR) | 45.7% (32 of 70 patients)[8] |
| Complete Responses | 3 additional since primary analysis[8] |
| Partial Responses | 3 additional since primary analysis[8] |
Data from the final data cutoff date of December 19, 2024.[8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound in desmoid tumors are not extensively available in the public domain. However, based on the published research, the following methodologies were central to elucidating its mechanism of action.
Gamma-Secretase Activity Assays
Objective: To determine the inhibitory activity of this compound on the gamma-secretase enzyme.
General Methodology: A cell-free assay is typically employed, using detergent-solubilized membranes from a cell line that expresses gamma-secretase (e.g., HeLa cells). A fluorogenic substrate for gamma-secretase is incubated with the membrane preparation in the presence of varying concentrations of the inhibitor (this compound). The cleavage of the substrate by gamma-secretase results in a fluorescent signal, which is measured using a fluorometer. The inhibitory concentration 50% (IC50) is then calculated to quantify the potency of the inhibitor. For this compound, the IC50 for gamma-secretase enzyme inhibition was determined to be 6.2 nM in a cell-free assay for Aβ production.[11]
Notch Signaling Pathway Analysis
Objective: To assess the effect of this compound on the Notch signaling pathway in desmoid tumor cells.
General Methodologies:
-
Western Blotting: This technique is used to detect and quantify the levels of specific proteins involved in the Notch pathway, such as Notch1, the Notch intracellular domain (NICD), and its downstream target Hes1.[7] Desmoid tumor cell strains are treated with this compound, and cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest. A decrease in the levels of NICD and Hes1 following treatment would indicate inhibition of the Notch pathway.[7]
-
Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of Notch pathway components within desmoid tumor tissues.[7] Tissue sections are incubated with primary antibodies against proteins like Notch1, NICD, and Hes1, followed by a secondary antibody conjugated to an enzyme that produces a colored precipitate at the site of the antigen. This allows for the assessment of protein expression levels and their subcellular localization (e.g., nuclear localization of NICD).
-
Cell Proliferation Assays: To evaluate the impact of Notch inhibition on tumor cell growth, desmoid tumor cell strains are cultured in the presence of varying concentrations of this compound.[7] Cell viability and proliferation can be measured using assays such as the resazurin-based assay, where a fluorescent signal is proportional to the number of viable cells.[11]
-
Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or gene array analysis can be used to measure the mRNA levels of Notch target genes (e.g., HES1) in response to this compound treatment.[7] A decrease in the expression of these genes would provide further evidence of Notch pathway inhibition.
Clinical Trial Protocol (DeFi Trial - NCT03785964)
Objective: To evaluate the efficacy, safety, and tolerability of this compound in adults with progressing desmoid tumors.
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[6][8]
Patient Population: 142 adult patients with progressing desmoid tumors.[6]
Treatment Arms:
-
This compound: 150 mg administered orally twice daily.[6]
-
Placebo: Administered orally twice daily.[6]
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[6]
Secondary Endpoints:
-
Objective response rate (ORR).[6]
-
Patient-reported outcomes (PROs), including pain, desmoid tumor-specific symptoms, physical and role functioning, and overall quality of life.[6]
-
Safety and tolerability.[6]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits gamma-secretase, preventing Notch receptor cleavage and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow from preclinical evaluation of this compound to the Phase 3 DeFi clinical trial.
References
- 1. ogsiveo.com [ogsiveo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Targeting the notch pathway: A potential therapeutic approach for desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. γ secretase-dependent cleavage initiates Notch signaling from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. springworkstx.com [springworkstx.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Nirogacestat and the Gamma-Secretase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat, marketed as Ogsiveo, is a first-in-class, orally administered, selective small-molecule inhibitor of the gamma-secretase enzyme.[1][2][3] In November 2023, it received approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with progressing desmoid tumors who require systemic therapy.[1][3] Desmoid tumors are rare, non-metastasizing but locally aggressive soft-tissue tumors characterized by aberrant activation of the Notch signaling pathway, which is crucial for their growth and persistence.[4][5] this compound's mechanism of action directly targets this pathway by preventing the critical proteolytic cleavage events mediated by gamma-secretase.[4][6] This guide provides an in-depth technical overview of the gamma-secretase complex, the signaling pathways it modulates, this compound's specific mechanism of inhibition, comprehensive quantitative data, and relevant experimental protocols.
The Gamma-Secretase Complex: Structure and Function
Gamma-secretase is a multi-subunit, intramembrane protease complex that plays a pivotal role in cellular signaling by cleaving a wide array of type I transmembrane proteins within their transmembrane domains.[7][8][9] This process, known as regulated intramembrane proteolysis (RIP), releases intracellular domains (ICDs) that can translocate to the nucleus and act as transcriptional regulators.[10][11] The complex is considered "the proteasome of the membrane" due to its processing of over 90 known substrates.[8][12]
The core gamma-secretase complex is composed of four essential protein subunits:[7][9][13]
-
Presenilin (PSEN1 or PSEN2): The catalytic subunit containing two critical aspartate residues within its transmembrane domains that form the active site.[8][14] this compound directly binds to the presenilin-1 catalytic subunit.[1]
-
Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a receptor for accepting substrates.[7][13]
-
Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein involved in the stability and assembly of the complex.[7][13]
-
Presenilin enhancer 2 (PEN-2): A small hairpin-like transmembrane protein required for the final activation of the complex, including the endoproteolysis of presenilin itself.[7][13]
These four components assemble in the endoplasmic reticulum to form the active protease complex.[9]
Signaling Pathways Modulated by Gamma-Secretase
This compound's therapeutic effect and potential side effects are rooted in its inhibition of gamma-secretase's cleavage of multiple substrates. The two most extensively studied pathways are the Notch and Amyloid Precursor Protein (APP) pathways.
The Notch Signaling Pathway
The Notch pathway is a highly conserved cell-to-cell communication system critical for determining cell fate, proliferation, and differentiation.[4][15] Its dysregulation is implicated in the pathology of desmoid tumors.[4]
Canonical Notch Activation:
-
Ligand Binding: A transmembrane ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to a Notch receptor (NOTCH1-4) on the signal-receiving cell.[16]
-
S2 Cleavage: This binding induces a conformational change, exposing a cleavage site for an ADAM family metalloprotease (like TACE or ADAM10), which cleaves the receptor's extracellular domain.[16]
-
S3 Cleavage: The remaining membrane-tethered portion of the Notch receptor becomes a substrate for the gamma-secretase complex. Gamma-secretase performs the final intramembrane cleavage (S3 cleavage).[10][16]
-
Signal Transduction: This S3 cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[4][10] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, converting it from a repressor to an activator and initiating the transcription of target genes (e.g., HES and HEY families) that drive cell proliferation and survival.[10][17]
Inhibition by this compound: this compound blocks the S3 cleavage step. By inhibiting gamma-secretase, it prevents the release of the NICD, thereby interrupting the entire signaling cascade and suppressing tumor growth.[1][4]
Amyloid Precursor Protein (APP) Processing
Gamma-secretase inhibitors were initially developed with Alzheimer's disease in mind, due to the enzyme's role in producing amyloid-beta (Aβ) peptides.[18]
Amyloidogenic Pathway:
-
β-Secretase Cleavage: The Amyloid Precursor Protein (APP), a type I transmembrane protein, is first cleaved by β-secretase (BACE1).[19][20] This releases a soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[21]
-
γ-Secretase Cleavage: The C99 fragment is then processed by gamma-secretase.[19][20] This intramembrane cleavage is imprecise and results in the generation of Aβ peptides of varying lengths (typically 37-43 amino acids) and the APP intracellular domain (AICD).[9][11][20]
The accumulation of aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the formation of amyloid plaques found in the brains of Alzheimer's disease patients.[9][21] this compound has demonstrated Aβ-lowering activity in preclinical models.[1]
Quantitative Data Summary
Table 1: Preclinical Potency and Activity of this compound
| Parameter | Target/Assay | Value | Reference(s) |
| IC₅₀ | Gamma-secretase (cell-free assay, Aβ₄₀) | 6.2 nM | [1] |
| IC₅₀ | Whole-cell assay (Aβ₁₋ₓ) | 1.2 nM | [1] |
| IC₅₀ | CD25+ B- and T- cells (fetal thymic organ culture) | 1.3 nM | [1] |
| ED₅₀ | Amyloid-β lowering activity (guinea pig brain) | 1.83 mg/kg | [1] |
Table 2: Clinical Efficacy of this compound in Desmoid Tumors (Phase 3 DeFi Trial)
| Endpoint | This compound (n=70) | Placebo (n=72) | Statistic | Reference(s) |
| Median Progression-Free Survival (PFS) | Not Reached | 15.1 months | HR: 0.29 (95% CI: 0.15-0.55); p < 0.001 | [5][22][23] |
| Objective Response Rate (ORR), Confirmed | 41% | 8% | p < 0.001 | [5][24] |
| Complete Response (CR) | 7% | 0% | - | [24] |
| Median Time to Response | 5.6 months | 11.1 months | - | [5] |
| ORR with Long-Term Treatment (up to 4 years) | 45.7% (11.4% CR, 34.3% PR) | N/A | - | [22][25][26] |
Table 3: Pharmacokinetics of this compound in Patients with Desmoid Tumors
| Parameter | Value (Mean, %CV or Range) | Reference(s) |
| Recommended Dosage | 150 mg orally, twice daily | [27] |
| Tₘₐₓ (Time to Peak Concentration) | 1.5 hours (0.5 - 6.5) | [6] |
| Cₘₐₓ (Peak Concentration) | 508 ng/mL (62%) | [6] |
| AUC₀₋ₜₐᵤ (Area Under the Curve) | 3370 ng·h/mL (58%) | [6] |
| Time to Steady State | ~6 days | [6][27] |
| Apparent Volume of Distribution | 1430 L (65%) | [6] |
| Serum Protein Binding | 99.6% (94.6% to albumin, 97.9% to AAG) | [6] |
| Metabolism | Primarily CYP3A4 (85%) via N-dealkylation | [6][27] |
| Elimination Half-life | 23 hours | [27] |
| Excretion | 38% feces, 17% urine (<1% unchanged) | [6][27] |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (DeFi Trial)
| Adverse Event (Any Grade) | Frequency in this compound Arm | Reference(s) |
| Diarrhea | 84% | [3][5][23] |
| Ovarian Dysfunction | 75% | [3][23] |
| Rash | 68% | [3] |
| Nausea | 54% | [3][5][23] |
| Fatigue | 54% | [3] |
| Hypophosphatemia | 42% | [5][23] |
| Stomatitis | 39% | [3] |
| Headache | 30% | [3] |
| In females of reproductive potential. Events were reversible in 74% of affected participants.[23] |
Experimental Protocols
General In Vitro Gamma-Secretase Activity Assay (Fluorometric)
This protocol describes a common method for screening gamma-secretase inhibitors in a cell-free environment.
Principle: The assay measures the cleavage of a synthetic peptide substrate that mimics a gamma-secretase cleavage site (e.g., from APP). The peptide is conjugated to a fluorescent reporter molecule (e.g., EDANS) and a quencher molecule (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence. Upon cleavage by gamma-secretase, the reporter and quencher are separated, resulting in a measurable increase in fluorescence.[28]
Methodology:
-
Enzyme Preparation: Prepare a detergent-solubilized gamma-secretase enzyme preparation from a relevant cell line (e.g., IMR-32 neuroblastoma cells) or tissue (e.g., mouse brain extract) via membrane fractionation and affinity chromatography.[18][28]
-
Reaction Setup: In a microplate, combine the cell lysate/enzyme preparation with the assay buffer.[28]
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO).
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.[28]
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours in the dark.[28]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorimeter with appropriate excitation (e.g., 335-355 nm) and emission (e.g., 495-510 nm) wavelengths.[28]
-
Data Analysis: Calculate the percent inhibition of gamma-secretase activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. checkrare.com [checkrare.com]
- 3. springworkstx.com [springworkstx.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medscape.com [medscape.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The γ-secretase complex: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gamma secretase - Wikipedia [en.wikipedia.org]
- 10. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Function of the γ-Secretase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amyloid-beta precursor protein secretase - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Secretases Related to Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 24. This compound for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]
- 25. onclive.com [onclive.com]
- 26. ascopubs.org [ascopubs.org]
- 27. oncologynewscentral.com [oncologynewscentral.com]
- 28. resources.rndsystems.com [resources.rndsystems.com]
An In-Depth Technical Guide to the Chemical Structure and Properties of Nirogacestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat, marketed under the brand name OGSIVEO®, is a first-in-class, orally bioavailable, selective inhibitor of the gamma-secretase (γ-secretase) enzyme.[1][2] Its development marks a significant advancement in the treatment of progressing desmoid tumors, a rare and locally aggressive soft-tissue neoplasm for which there were previously no approved systemic therapies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a complex small molecule with the chemical formula C₂₇H₄₁F₂N₅O.[4] It possesses two chiral centers, with the active stereoisomer being the (S,S) enantiomer.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |
| SMILES String | CCC--INVALID-LINK--NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F |
| CAS Number | 1290543-63-3 |
| PubChem CID | 46224413 |
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 489.64 g/mol |
| Melting Point | 227 °C (as determined by Differential Scanning Calorimetry)[6] |
| pKa | 5.77, 7.13 |
| Aqueous Solubility | 11.4 mg/mL (for the hydrobromide salt) |
| LogP (calculated) | 4.8 |
| Protein Binding | 99.6% (in human serum) |
Experimental Protocols
Determination of Physicochemical Properties
Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively available in the public domain. However, standard methodologies for such characterizations are well-established in the pharmaceutical sciences.
-
Solubility Determination (General Method): The equilibrium solubility of a compound is typically determined using the shake-flask method. An excess amount of the solid compound is added to a buffer solution of a specific pH. The suspension is then agitated at a constant temperature until equilibrium is reached. After separating the solid and liquid phases (e.g., by centrifugation or filtration), the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]
-
pKa Determination (General Method): The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.[10] Potentiometric titration involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. The pKa value corresponds to the pH at which 50% of the compound is in its ionized form.
Purity and Structural Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the quantitative analysis of this compound. This method typically utilizes a C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient. Detection is commonly performed using a photodiode array (PDA) detector.[11][12][13][14]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by providing detailed information about the connectivity and chemical environment of the atoms.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, further confirming its elemental composition.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[6]
-
-
Crystallographic Analysis:
-
X-ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state form of this compound, including identifying different polymorphic forms.[5]
-
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex, a key player in the Notch signaling pathway.[15] The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[16][17][18][19] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including desmoid tumors.[15]
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a neighboring receiving cell.[6][16][17] This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD).[16][17][18] The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes that promote cell growth and survival.[6][17]
This compound binds to the presenilin subunit of the γ-secretase complex, inhibiting its proteolytic activity.[20] This blockage prevents the release of NICD, thereby downregulating Notch signaling and inhibiting the growth of tumor cells that are dependent on this pathway.[15][20]
Experimental Workflow: In Vitro Gamma-Secretase Inhibition Assay
To evaluate the inhibitory activity of compounds like this compound, an in vitro gamma-secretase inhibition assay is commonly employed. This assay measures the ability of a test compound to block the cleavage of a gamma-secretase substrate.
Clinical Development Workflow
The clinical development of this compound followed a structured path to evaluate its safety and efficacy in patients with desmoid tumors. The Phase 3 DeFi trial was a pivotal study that led to its approval.[3][21]
Conclusion
This compound represents a significant therapeutic innovation for patients with desmoid tumors. Its well-characterized chemical structure and physicochemical properties have enabled the development of an effective oral formulation. The targeted inhibition of the γ-secretase enzyme and the subsequent downregulation of the Notch signaling pathway provide a clear mechanism of action for its anti-tumor activity. The robust clinical trial data supporting its efficacy and manageable safety profile have established this compound as a valuable treatment option for this rare and debilitating disease. Further research may explore its potential in other Notch-dependent malignancies.
References
- 1. This compound for Adults With Desmoid Tumor/Aggressive Fibromatosis - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 2. springworkstx.com [springworkstx.com]
- 3. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. research.tue.nl [research.tue.nl]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. jchr.org [jchr.org]
- 14. jchr.org [jchr.org]
- 15. This compound for Desmoid Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Notch signaling pathway | PPTX [slideshare.net]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacodynamics of Nirogacestat
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nirogacestat (Ogsiveo®) is a first-in-class, oral, selective, small-molecule inhibitor of gamma-secretase, a multi-subunit protease complex.[1][2] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of progressing desmoid tumors, its mechanism of action also holds significant therapeutic potential in other indications, such as multiple myeloma.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its molecular mechanism, summarizing key quantitative data from pivotal clinical and preclinical studies, and outlining the associated experimental methodologies.
Core Mechanism of Action: Gamma-Secretase Inhibition
Gamma-secretase is an intramembrane protease responsible for the cleavage of multiple transmembrane proteins, playing a critical role in cell signaling. This compound exerts its therapeutic effects by binding to the presenilin 1 catalytic subunit of the gamma-secretase complex, thereby inhibiting its proteolytic activity.[1] This inhibition has two well-characterized pharmacodynamic consequences in vivo: modulation of the Notch signaling pathway and modulation of B-cell maturation antigen (BCMA) processing.
Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved system crucial for cell proliferation, differentiation, and survival.[4] In certain pathologies like desmoid tumors, aberrant Notch signaling is a key driver of tumor growth.[4][5] Gamma-secretase is responsible for the final cleavage step that releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate target gene transcription.[4] By inhibiting gamma-secretase, this compound prevents the release of NICD, effectively downregulating the Notch signaling pathway and inhibiting tumor cell growth.[4][5][6]
Modulation of B-Cell Maturation Antigen (BCMA)
BCMA is a therapeutic target highly expressed on multiple myeloma cells.[3] Gamma-secretase cleaves membrane-bound BCMA (mbBCMA), releasing a soluble form (sBCMA) into circulation.[7] This shedding reduces the density of the target antigen on the cell surface, which may limit the efficacy of BCMA-directed therapies.[7][8] this compound inhibits this cleavage, leading to a rapid and robust increase in mbBCMA density on plasma cells and a concurrent decrease in sBCMA levels.[3][7] This pharmacodynamic effect is being leveraged to potentially enhance the activity of BCMA-targeted treatments in multiple myeloma.[3][7][8]
Pharmacodynamics in Desmoid Tumors (DeFi Clinical Trial)
The pivotal Phase 3 DeFi trial (NCT03785964) provided definitive evidence of this compound's in vivo efficacy and pharmacodynamic activity in patients with progressing desmoid tumors.[5][9]
Quantitative Efficacy Data
This compound demonstrated statistically significant and clinically meaningful improvements across primary and key secondary endpoints compared to placebo.[10][11]
| Endpoint | This compound (n=70) | Placebo (n=72) | Statistic | Citations |
| Progression-Free Survival (PFS) | Median Not Reached | 15.1 months | HR: 0.29 (95% CI: 0.15-0.55); P<0.001 | [10] |
| 2-Year PFS Rate | 76% | 44% | - | [5][9] |
| Objective Response Rate (ORR) | 41% | 8% | P<0.001 | [5][11][12] |
| Complete Response (CR) Rate | 7% | 0% | - | [11][12] |
| Median Time to Response | 5.6 months | 11.1 months | - | [13] |
Experimental Protocol: DeFi Trial
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[10]
-
Patient Population: 142 adult patients with histologically confirmed progressing desmoid tumors.[5][11] Progression was defined as ≥20% increase in tumor volume by Response Evaluation Criteria in Solid Tumors (RECIST 1.1) within 12 months prior to screening.[10]
-
Intervention: Patients were randomized 1:1 to receive either 150 mg of this compound or a matching placebo, administered orally twice daily in 28-day cycles.[5][10]
-
Primary Endpoint: Progression-free survival (PFS), assessed by a blinded independent central review.[10]
-
Secondary Endpoints: Objective response rate (ORR), changes in patient-reported outcomes (PROs) including pain, desmoid tumor-specific symptoms, and quality of life.[10][11][12]
Pharmacodynamics on BCMA in Healthy Volunteers
To isolate and characterize the pharmacodynamic effects of this compound on BCMA, a Phase 1 study was conducted in healthy volunteers, avoiding confounders from active multiple myeloma or concurrent treatments.[7][14]
Quantitative BCMA Modulation Data
The study demonstrated that this compound administration leads to a rapid, dose-related increase in mbBCMA on plasma cells.[7]
| Dose Administered | Key Pharmacodynamic Effect on Plasma Cells (PCs) | Time to Max Effect | Citations |
| Single Doses | 9- to 19-fold increase in mbBCMA density in whole blood. | 4 to 8 hours post-dose. | [7] |
| (50, 150, 300 mg) | ~2-fold greater increase on PCs from whole blood vs. bone marrow. | [7] | |
| Concomitant decreases in soluble BCMA (sBCMA) observed. | [7][15] | ||
| Multiple Doses | A 100 mg twice-daily dose was sufficient to maintain elevated mbBCMA levels. | Maintained over dosing interval. | [14] |
| (100 mg Q12h) |
Experimental Protocol: Phase 1 BCMA Study
-
Study Design: A Phase 1, open-label, dose-ranging study.[7][14]
-
Subject Population: 23 healthy adult volunteers.[14]
-
Intervention: Subjects received single oral doses of this compound (50, 150, or 300 mg) or repeated doses (100 mg every 12 hours for up to 48 hours).[7][14]
-
Pharmacodynamic Assessments: Density of mbBCMA on plasma cells isolated from whole blood and bone marrow was measured at baseline and at serial time points post-dose (1, 2, 4, 8, 24, and 48 hours).[14]
-
Analytical Method: Flow cytometry was used to quantify mbBCMA density on plasma cells.[14]
Other In Vivo Pharmacodynamic Effects
While initially developed for Alzheimer's disease, this compound's pharmacodynamic activity on amyloid-β (Aβ) processing has been characterized in preclinical models.[1][5]
Quantitative Preclinical Data
| Model System | Endpoint | Result | Citation |
| Guinea Pig Brain | Amyloid-β lowering activity | ED₅₀ = 1.83 mg/kg, sc | [1] |
| Cell-free Enzyme Assay | Aβ₁₋₄₀ Inhibition | IC₅₀ = 6.2 nM | [1] |
| Whole-cell Assay | Aβ₁₋ₓ Inhibition | IC₅₀ = 1.2 nM | [1] |
Conclusion
The in vivo pharmacodynamics of this compound are well-defined and directly linked to its clinical efficacy. As a potent inhibitor of gamma-secretase, it effectively downregulates Notch signaling, providing a targeted mechanism for treating desmoid tumors, as demonstrated in the Phase 3 DeFi trial.[4][16] Furthermore, its ability to rapidly and substantially increase cell surface mbBCMA density presents a compelling rationale for its use in combination with BCMA-directed therapies for multiple myeloma.[7][8] The quantitative data and established protocols from these key studies provide a robust foundation for ongoing research and future drug development efforts centered on gamma-secretase inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. checkrare.com [checkrare.com]
- 3. springworkstx.com [springworkstx.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]
- 6. First drug for desmoid tumors: ‘Impressive’ data for this compound | MDedge [ma1.mdedge.com]
- 7. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [ahdbonline.com]
- 10. onclive.com [onclive.com]
- 11. This compound for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]
- 12. SpringWorks Therapeutics Announces Data from Phase 3 DeFi Trial Evaluating this compound in Adult Patients with Progressing Desmoid Tumors at the European Society for Medical Oncology (ESMO) Congress 2022 - BioSpace [biospace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Nirogacestat in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of Nirogacestat (formerly PF-03084014) in preclinical mouse xenograft models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing studies with this selective gamma-secretase inhibitor.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound is a potent, orally bioavailable small molecule that inhibits gamma-secretase, a key enzyme complex involved in the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the growth and proliferation of various tumors.[1][3] Gamma-secretase-mediated cleavage of the Notch receptor releases the Notch intracellular domain (NICD).[3] The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell proliferation and survival.[3] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby downregulating Notch signaling and inhibiting tumor growth.[1][2]
Recommended Dosage and Efficacy in Mouse Xenograft Models
Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. A dosage of 150 mg/kg administered orally (p.o.) is frequently reported to achieve significant tumor growth inhibition.[2]
| Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| T-cell Acute Lymphoblastic Leukemia (HPB-ALL) | 150 mg/kg, twice daily (b.i.d.), p.o. | ~92% | [2] |
| Prostate Cancer (Du145) | 150 mg/kg, daily, p.o., 7-days-on/7-days-off | Significant reduction in Ki-67, increased apoptosis | [2] |
| Desmoid Tumor | 150 mg/kg, twice daily (b.i.d.), p.o. | Significant tumor shrinkage | [4] |
| Pancreatic Ductal Adenocarcinoma | Not specified | Regression of cell division and decreased angiogenesis | [5] |
Note: While 150 mg/kg is a common dose, researchers should optimize the dosage for their specific tumor model and experimental goals.
Toxicity and Dosing Considerations
At higher doses and with continuous daily administration, this compound can lead to gastrointestinal toxicity, including diarrhea and weight loss (10-15%) in mice, which is typically observed after approximately 10 days of treatment.[2] This toxicity is generally reversible with dosing holidays.[2] To mitigate these effects, an intermittent dosing schedule, such as 7 days on, 7 days off , has been shown to be well-tolerated while maintaining anti-tumor efficacy.[2] Doses below 100 mg/kg administered twice daily for over a week are generally well-tolerated with no significant morbidity.[2]
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in mouse xenograft studies.
Formulation of this compound for Oral Gavage
This compound is typically formulated as a suspension for oral administration in mice.
Materials:
-
This compound (PF-03084014) powder
-
Vehicle: 0.5% methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A common dosing volume for oral gavage in mice is 10 mL/kg.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Store the suspension at 4°C and re-suspend by vortexing thoroughly before each administration.
Xenograft Tumor Model Establishment and Drug Administration Workflow
The following diagram outlines a typical workflow for a xenograft study evaluating the efficacy of this compound.
Protocol:
-
Cell Culture and Implantation:
-
Culture the desired human tumor cell line under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., serum-free medium mixed with Matrigel) at the desired concentration.
-
Subcutaneously implant the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle control orally according to the chosen dosage and schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice.
-
Harvest tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, or Western blot for Notch pathway proteins.
-
Calculate the percent tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group.
-
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Immunohistochemistry Staining for Biomarkers Post-Nirogacestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule gamma-secretase inhibitor.[1] Its primary mechanism of action involves the inhibition of the gamma-secretase enzyme, which plays a crucial role in the Notch signaling pathway.[2][3] Gamma-secretase is responsible for the proteolytic cleavage of Notch receptors, a critical step that releases the Notch intracellular domain (NICD).[2] The liberated NICD then translocates to the nucleus, where it modulates the transcription of target genes, such as those in the HES and HEY families, which are involved in cell proliferation, differentiation, and survival.[3][4]
In pathological conditions such as desmoid tumors, aberrant activation of the Notch signaling pathway is a known contributor to tumor growth.[3][5] By inhibiting gamma-secretase, this compound effectively blocks the release of NICD, thereby downregulating Notch signaling and impeding tumor cell growth.[6] Preclinical studies have demonstrated that this compound (formerly PF-03084014) can decrease the expression of NICD and its downstream target, Hes1, in desmoid tumor cells.[3][4]
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of key biomarkers in the Notch signaling pathway—NICD, Hes1, and Jagged1 (a Notch ligand)—in tissue samples following treatment with this compound. The provided tables serve as a template for the quantification of biomarker expression, enabling a systematic assessment of treatment efficacy at the cellular level.
Data Presentation: Quantitative Analysis of Biomarker Expression
The following tables are designed for the systematic recording of IHC staining results, allowing for a quantitative comparison of biomarker expression in tissue samples before and after this compound treatment. Scoring should be performed by a qualified pathologist, evaluating both the intensity of the staining and the percentage of positively stained cells.
Table 1: Notch Intracellular Domain (NICD) Expression
| Sample ID | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Pre-treatment 1 | Control | |||
| Post-treatment 1 | This compound | |||
| Pre-treatment 2 | Control | |||
| Post-treatment 2 | This compound | |||
| Add more samples as needed |
Table 2: Hes1 Expression
| Sample ID | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Pre-treatment 1 | Control | |||
| Post-treatment 1 | This compound | |||
| Pre-treatment 2 | Control | |||
| Post-treatment 2 | This compound | |||
| Add more samples as needed |
Table 3: Jagged1 Expression
| Sample ID | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Pre-treatment 1 | Control | |||
| Post-treatment 1 | This compound | |||
| Pre-treatment 2 | Control | |||
| Post-treatment 2 | This compound | |||
| Add more samples as needed |
Staining Intensity Score: 0 (negative), 1 (weak), 2 (moderate), 3 (strong). H-Score: A semi-quantitative score calculated by multiplying the staining intensity by the percentage of positive cells.
Mandatory Visualizations
Figure 1: this compound's Mechanism of Action in the Notch Signaling Pathway.
Figure 2: General Immunohistochemistry (IHC) Workflow for Biomarker Staining.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of NICD, Hes1, and Jagged1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Tissue Preparation and Deparaffinization
-
Sectioning : Cut FFPE tissue blocks into 4-5 µm thick sections and mount them on positively charged slides.[7]
-
Baking : Bake the slides overnight at 60°C to ensure tissue adherence.
-
Deparaffinization : Immerse slides in the following solutions:[8]
-
Xylene: 2 changes for 10 minutes each.
-
100% Ethanol: 2 changes for 5 minutes each.
-
95% Ethanol: 1 change for 5 minutes.
-
70% Ethanol: 1 change for 5 minutes.
-
50% Ethanol: 1 change for 5 minutes.
-
-
Rehydration : Rinse slides in running deionized water for 5 minutes.[8]
II. Antigen Retrieval
-
Buffer Preparation : Prepare a 10 mM sodium citrate buffer (pH 6.0).[7]
-
Heat-Induced Epitope Retrieval (HIER) : Place slides in a staining jar filled with the citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[9]
-
Cooling : Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[7]
-
Washing : Rinse the slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.[7]
III. Immunohistochemical Staining
-
Endogenous Peroxidase Block : Incubate sections in 3% hydrogen peroxide in methanol for 10-20 minutes at room temperature to block endogenous peroxidase activity.[10]
-
Washing : Rinse slides with PBS twice for 5 minutes each.[7]
-
Blocking : Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation :
-
Dilute the primary antibodies in antibody diluent to their optimal concentration:
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing : Rinse slides with PBS three times for 5 minutes each.
-
Secondary Antibody Incubation : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) and incubate for 1 hour at room temperature.[11]
-
Washing : Rinse slides with PBS three times for 5 minutes each.
-
Detection : Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity develops. Monitor the reaction under a microscope.[10]
-
Stopping the Reaction : Immerse the slides in deionized water to stop the color development.
IV. Counterstaining and Mounting
-
Counterstaining : Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[7]
-
Bluing : Rinse the slides in running tap water for 5-10 minutes.
-
Dehydration : Dehydrate the slides through graded ethanol solutions:[7]
-
70% Ethanol: 2 minutes.
-
95% Ethanol: 2 minutes.
-
100% Ethanol: 2 changes for 2 minutes each.
-
-
Clearing : Immerse the slides in xylene for 2 changes of 5 minutes each.[7]
-
Mounting : Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip.
Conclusion
The provided protocols and data recording templates offer a standardized approach for assessing the pharmacodynamic effects of this compound on the Notch signaling pathway in tumor tissues. Consistent and quantitative analysis of biomarker expression is critical for understanding the molecular response to treatment and can aid in the development of predictive biomarkers for patient stratification. Researchers are encouraged to optimize these protocols for their specific antibodies and tissue types to ensure reliable and reproducible results.
References
- 1. springworkstx.com [springworkstx.com]
- 2. Protocol for tyramide signal amplification immunohistochemical detection of Notch1 signaling in the vascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the notch pathway: A potential therapeutic approach for desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated Signaling Pathways and Targeted Therapies in Desmoid-Type Fibromatosis: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [jhoponline.com]
- 6. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
- 9. Notch Intracellular Domain (NICD) Expression and Clinical Manifestations of Second Primary Tumor at Esophagus in Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disrupting Notch signaling related HES1 in myeloid cells reinvigorates antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. 2.2. Immunohistochemistry [bio-protocol.org]
- 13. Jagged1 modulated tumor-associated macrophage differentiation predicts poor prognosis in patients with invasive micropapillary carcinoma of the breast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Nirogacestat Efficacy
Introduction
Nirogacestat (Ogsiveo®) is an oral, selective, small-molecule inhibitor of gamma-secretase, an enzyme crucial in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth of desmoid tumors (also known as aggressive fibromatosis), which are rare and locally aggressive soft-tissue neoplasms.[1][4] On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved this compound as the first treatment specifically for adult patients with progressing desmoid tumors.[5][6]
Assessing the therapeutic efficacy of this compound in both preclinical and clinical settings relies heavily on advanced in vivo imaging techniques. These methods provide non-invasive, longitudinal, and quantitative evaluation of tumor response, going beyond simple size measurements. This document provides detailed application notes and protocols for key imaging modalities used to evaluate the efficacy of this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Pathway
This compound's primary mechanism of action is the inhibition of the gamma-secretase enzyme complex.[1] In desmoid tumors, this pathway is often overactive. The binding of a ligand (like Jagged-1) to the Notch receptor on a cell surface initiates a series of proteolytic cleavages.[4][7] The final, critical cut is performed by gamma-secretase, which releases the Notch intracellular domain (NICD).[1][2] The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell proliferation and survival.[1][4] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking this signaling cascade and suppressing tumor growth.[1][2]
Application Note 1: Magnetic Resonance Imaging (MRI) for Clinical Efficacy Assessment
MRI is the primary imaging modality for assessing this compound's efficacy in clinical trials, most notably the pivotal Phase 3 DeFi trial.[8][9] It offers superior soft-tissue contrast, enabling detailed anatomical evaluation and functional assessment of desmoid tumors. Beyond standard RECIST (Response Evaluation Criteria in Solid Tumors) measurements, advanced MRI techniques like volumetric analysis and T2 signal hyperintensity provide a more comprehensive understanding of tumor response.[9][10]
Key Imaging Biomarkers:
-
Tumor Volume: Desmoid tumors often have irregular shapes, making traditional 1D or 2D measurements less representative of the total tumor burden.[8] 3D volumetric analysis provides a more accurate assessment of changes in tumor size in response to treatment.
-
T2 Signal Hyperintensity: On T2-weighted MRI scans, hyperintense (bright) areas are associated with higher cellularity and water content, which can correlate with active fibroblastic proliferation and disease progression.[9] A reduction in T2 signal intensity suggests a decrease in tumor activity and a positive treatment response.[8]
Quantitative Data Summary
The following tables summarize the key efficacy and imaging data from the pivotal Phase 3 DeFi trial of this compound.
Table 1: Primary and Secondary Efficacy Outcomes in the DeFi Trial
| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio / p-value |
|---|---|---|---|
| Progression-Free Survival (PFS) | HR: 0.29 (p < 0.001)[6] | ||
| Median PFS | Not Reached[6] | 15.1 months[6] | |
| 2-Year Event-Free Probability | 76%[11] | 44%[11] | |
| Objective Response Rate (ORR) | 41%[6] | 8%[6] | p < 0.001[6] |
| Complete Response (CR) | 7%[11] | 0%[11] | |
| Partial Response (PR) | 34%[12] | 8% |
| Median Time to Response | 5.6 months[12] | 11.1 months[12] | |
Table 2: MRI-Based Tumor Response to this compound in the DeFi Trial
| Imaging Parameter | This compound | Placebo | p-value |
|---|---|---|---|
| Median Best Change in Tumor Volume | -59%[8] | +14%[8] | < 0.001[8] |
| Median Best Change in T2 Hyperintensity | -55%[8] | -21%[8] | < 0.001[8] |
Table 3: Long-Term Tumor Size Reduction with Continuous this compound Treatment
| Duration of Treatment | Median Best % Reduction from Baseline |
|---|---|
| At least 1 Year | -32.3%[13][14] |
| At least 2 Years | -42.5%[13] |
| At least 3 Years | -51.3%[13] |
| At least 4 Years | -75.8%[13][14] |
Application Note 2: Preclinical and Exploratory Imaging Techniques
While MRI is the clinical standard, preclinical studies and exploratory clinical trials may leverage other imaging modalities to investigate pharmacodynamics, biodistribution, and early efficacy signals.
1. Bioluminescence Imaging (BLI): In preclinical animal models (e.g., xenografts), tumor cells can be engineered to express a luciferase enzyme.[15][16] Upon administration of a luciferin substrate, light is emitted, which can be detected and quantified. BLI is a highly sensitive and cost-effective method for the longitudinal monitoring of tumor growth and burden in small animals, making it ideal for initial efficacy screening of compounds like this compound.[16][17]
2. Positron Emission Tomography (PET): PET imaging can be used to assess tumor metabolism or target engagement.[18] For instance, a radiolabeled version of a gamma-secretase inhibitor could potentially be used to non-invasively confirm that this compound is binding to its target in vivo.[18] While not a primary endpoint in the DeFi trial, PET remains a powerful tool for mechanistic and pharmacodynamic studies in drug development.
3. Advanced MRI Sequences: Ongoing clinical trials are exploring additional MRI parameters to identify biomarkers of response.[19] These include:
-
Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules, which is typically restricted in highly cellular tumors. An increase in the Apparent Diffusion Coefficient (ADC) can indicate cell death and treatment response.
-
Perfusion-Weighted Imaging: Assesses blood flow and vascularity within the tumor.
Experimental Protocols
Protocol 1: Volumetric MRI Assessment of Desmoid Tumors in Clinical Trials
Objective: To quantitatively measure changes in the three-dimensional volume of a target desmoid tumor in response to this compound treatment.
Methodology:
-
Patient Preparation: No specific preparation (e.g., fasting) is required. Ensure the patient can tolerate the MRI scan duration and is screened for contraindications (e.g., incompatible metallic implants).[19]
-
Imaging Equipment: 1.5T or 3.0T MRI scanner.
-
Coil Selection: Use an appropriate surface coil to maximize the signal-to-noise ratio over the anatomical region of the tumor.
-
Imaging Sequences:
-
Acquire axial T1-weighted and T2-weighted fat-suppressed sequences covering the entire tumor.
-
Slice Thickness: ≤ 5 mm with minimal interslice gap.
-
Field of View (FOV): Must encompass the entire tumor and surrounding anatomical landmarks.
-
-
Image Acquisition: Perform baseline scans before initiating treatment and at specified follow-up intervals (e.g., every 6 cycles, or every 24 weeks).[8][9] Consistency in patient positioning and imaging parameters across time points is critical.
-
Volumetric Analysis:
-
Transfer DICOM images to a dedicated image analysis workstation with semi-automated or manual segmentation software.
-
On each axial slice of the T2-weighted sequence, a trained radiologist or technician manually or semi-automatically contours the boundary of the target tumor.
-
The software calculates the area within the contour on each slice.
-
Tumor volume is calculated by summing the areas of all slices and multiplying by the slice thickness (plus any gap).
-
Formula: Volume = Σ (Area_slice * (Slice Thickness + Gap))
-
-
Data Reporting: Report the absolute tumor volume (in cm³) at each time point and calculate the percentage change from baseline.
Protocol 2: T2 Hyperintensity Signal Ratio Assessment
Objective: To quantify changes in the T2 signal intensity of a target tumor relative to a reference tissue, as a surrogate for tumor activity.
Methodology:
-
Image Acquisition: Use the same T2-weighted fat-suppressed sequences acquired for volumetric assessment (Protocol 1).
-
Region of Interest (ROI) Placement:
-
Tumor ROI: Using the volumetric contours from Protocol 1, define the total tumor volume as the primary ROI.
-
Reference ROI: Identify a region of normal-appearing skeletal muscle adjacent to the tumor but outside of any area affected by edema or artifact. Place a circular or freehand ROI (e.g., 1-2 cm²) within this muscle.
-
-
Signal Intensity Measurement:
-
Within the image analysis software, measure the mean signal intensity within the total tumor ROI (SI_tumor).
-
Measure the mean signal intensity within the reference muscle ROI (SI_muscle).
-
-
Calculation of T2 Hyperintensity Ratio:
-
The ratio is calculated by dividing the mean signal intensity of the tumor by the mean signal intensity of the muscle.
-
Formula: T2 Hyperintensity Ratio = SI_tumor / SI_muscle
-
-
Data Reporting: Report the calculated ratio at baseline and each follow-up. Calculate the percentage change in the ratio from baseline to assess treatment effect. A decrease in the ratio indicates a positive response.[9]
Protocol 3: Preclinical Bioluminescence Imaging (BLI) for Efficacy Screening
Objective: To non-invasively monitor the growth of luciferase-expressing desmoid tumor xenografts in mice and assess the anti-tumor activity of this compound.
Methodology:
-
Cell Line Preparation: Use a human desmoid tumor cell line stably transfected with a firefly luciferase (Fluc) reporter gene.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation:
-
Subcutaneously inject a known number of luciferase-expressing tumor cells (e.g., 1x10⁶ cells in Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size or a predetermined BLI signal intensity (e.g., 1x10⁶ photons/sec).
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound or vehicle orally at the desired dose and schedule.
-
-
Bioluminescence Imaging:
-
Image mice at baseline (before treatment) and at regular intervals (e.g., twice weekly).
-
Anesthetize the mice using isoflurane.
-
Administer the D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).
-
Wait for substrate distribution (typically 10-15 minutes).
-
Place the mouse in an in vivo imaging system (IVIS) and acquire bioluminescent images. Exposure time will vary based on signal intensity (e.g., 1 second to 1 minute).
-
-
Data Analysis:
-
Using the system's analysis software, draw an ROI over the tumor area on each image.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot the average photon flux for each treatment group over time to generate tumor growth curves.
-
Compare the tumor growth between the this compound and vehicle groups to determine efficacy.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. google.com [google.com]
- 3. UCSF Desmoid Tumor Trial → New Drug, this compound, for Treating Desmoid Tumors That Cannot be Removed by Surgery [clinicaltrials.ucsf.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA approves this compound for desmoid tumors | FDA [fda.gov]
- 7. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Tumor volume and T2 hyperintensity changes from DeFi: A phase 3, randomized, controlled trial of this compound in patients with desmoid tumors. | Semantic Scholar [semanticscholar.org]
- 11. mskcc.org [mskcc.org]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. SpringWorks Therapeutics Announces Long-Term Efficacy and Safety Data from Phase 3 DeFi Trial of OGSIVEO® (this compound) in Adults with Desmoid Tumors to be Presented at the Connective Tissue Oncology Society (CTOS) 2024 Annual Meeting | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 15. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 17. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CareAcross [careacross.com]
Application Notes and Protocols for Establishing Nirogacestat-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (formerly PF-03084014) is an orally bioavailable, selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth and proliferation of various cancers, including desmoid tumors, for which this compound is the first FDA-approved therapy.[3][4] By inhibiting gamma-secretase, this compound prevents the cleavage of Notch receptors, thereby blocking the downstream signaling cascade that contributes to tumor growth.[1][3] The development of drug resistance, however, remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.
These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines in vitro. Such models are invaluable tools for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.
Data Presentation
Table 1: In Vitro Efficacy of this compound (PF-03084014) in Sensitive and Resistant Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Growth Inhibition) | Notes | Reference |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive; harbors mutations in Notch1. | [5] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive. | [5] |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive. | [5] |
| Sup-T1 | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive. | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Resistant | Lacks PTEN expression and has a mutated FBW7. | [1] |
| KGN | Ovarian Granulosa Cell Tumor | Dose-dependent inhibition | Harbors a FOXL2 C134W mutation; sensitive to this compound. | [6][7] |
Table 2: Enzymatic and Cellular Inhibition by this compound (PF-03084014)
| Assay Type | Target/Cell Line | IC50 | Reference |
| Cell-free enzyme assay | Gamma-secretase | 6.2 nM | [2][5] |
| Cellular Notch cleavage | HPB-ALL cells | 13.3 nM | [2][5] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Dose Escalation
This protocol describes a standard method for generating drug-resistant cell lines by gradually exposing a sensitive parental cell line to increasing concentrations of this compound.
Materials:
-
Sensitive parental cancer cell line (e.g., HPB-ALL)
-
Complete cell culture medium
-
This compound (PF-03084014)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells at a predetermined density in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Gradual dose escalation:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.
-
At each successful dose escalation, cryopreserve a stock of the cells.
-
-
Isolation of resistant clones:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
At this stage, the mixed population of resistant cells can be used for further experiments, or single-cell cloning can be performed to isolate and expand individual resistant clones.
-
-
Maintenance of resistant cell lines:
-
Continuously culture the established resistant cell lines in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Confirmation of Resistance:
-
Cell Viability Assay: Perform a dose-response curve with this compound on both the parental and resistant cell lines. Calculate and compare their IC50 values. A significant increase in the IC50 of the resistant line confirms the resistant phenotype.
-
Clonogenic Assay: Assess the long-term proliferative capacity of single cells in the presence of this compound. Plate a low number of parental and resistant cells and treat with various concentrations of the drug. After 1-2 weeks, stain and count the colonies.
2. Investigation of Resistance Mechanisms:
-
Western Blot Analysis:
-
Examine the expression and activation of key proteins in the Notch signaling pathway (e.g., cleaved Notch1/NICD, Hes1, Hey1).
-
Investigate potential bypass signaling pathways implicated in gamma-secretase inhibitor resistance, such as PI3K/Akt, MEK/ERK, mTOR, and NF-κB pathways, by assessing the phosphorylation status of key kinases (e.g., p-Akt, p-ERK).
-
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes involved in the Notch pathway and other potential resistance-associated pathways.
-
Whole-Exome or RNA Sequencing: Perform comprehensive genomic and transcriptomic analyses to identify novel mutations or gene expression changes in the resistant cells compared to the parental cells.
Mandatory Visualizations
Caption: Workflow for establishing this compound-resistant cell lines.
Caption: this compound's mechanism of action on the Notch pathway.
Caption: Potential signaling pathways involved in this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Synergistic Effects of Nirogacestat with BCMA-Directed Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat, an oral, selective gamma-secretase inhibitor, has demonstrated significant synergistic activity with B-cell maturation antigen (BCMA)-directed chemotherapeutic agents, particularly in the context of multiple myeloma. The primary mechanism underlying this synergy involves the modulation of BCMA expression on the surface of cancer cells. Gamma-secretase is responsible for the cleavage and shedding of BCMA from the cell surface, leading to lower target density for BCMA-targeting therapies and the release of soluble BCMA (sBCMA), which can act as a decoy and inhibit the efficacy of these agents. By inhibiting gamma-secretase, this compound effectively increases the density of BCMA on the myeloma cell surface and reduces the levels of sBCMA in the microenvironment.[1][2] This enhanced target availability significantly potentiates the anti-tumor activity of BCMA-directed therapies, such as antibody-drug conjugates (ADCs) like belantamab mafodotin.
These application notes provide a summary of key preclinical and clinical data, detailed protocols for in vitro synergy assessment, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Preclinical Synergy of this compound with Belantamab Mafodotin
The combination of this compound with the anti-BCMA ADC belantamab mafodotin has been shown to result in a substantial increase in potency and efficacy in preclinical models of multiple myeloma and lymphoma.
| Cell Line | Cancer Type | This compound Concentration | Effect on Belantamab Mafodotin Activity | Reference |
| Various Myeloma & Lymphoma Lines | Multiple Myeloma, Lymphoma | Fixed Doses | Up to 3,000-fold increase in sensitivity (EC50 shift) | [1] |
| Raji | Lymphoma (low BCMA expression) | Not specified | Synergistic increase in Antibody-Dependent Cellular Cytotoxicity (ADCC) activity | [1] |
Clinical Data from the DREAMM-5 Study (NCT04126200)
The phase I/II DREAMM-5 platform trial is evaluating the safety and efficacy of belantamab mafodotin in combination with other agents, including this compound, in patients with relapsed/refractory multiple myeloma (RRMM).
| Study Phase | Treatment Arm | Dosing Regimen | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| Phase I/II (Dose Exploration & Expansion) | Belantamab Mafodotin + this compound | Belantamab Mafodotin: 0.95 mg/kg Q3W; this compound: 100 mg BID | 38% (9/24 patients) | 17% (4/24 patients) | [3] |
| Phase I/II (Dose Exploration) | Belantamab Mafodotin + this compound | Belantamab Mafodotin: 0.95 mg/kg Q3W; this compound: 100 mg BID | 60% (6/10 patients) | 20% (2/10 patients) | [4] |
Signaling Pathway and Experimental Workflow
Mechanism of Synergistic Action
Caption: Synergistic mechanism of this compound and Belantamab Mafodotin.
In Vitro Synergy Assessment Workflow
References
Application Notes and Protocols: Use of Nirogacestat in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex cellular architecture and physiological responses of human tissues compared to traditional 2D cell culture. These self-organizing, multicellular structures are invaluable for disease modeling, drug screening, and personalized medicine. Nirogacestat, an oral, selective, small-molecule inhibitor of gamma-secretase, has shown significant promise in clinical trials for treating desmoid tumors by targeting the Notch signaling pathway.[1][2][3][4][5][6] The integration of this compound into 3D organoid models provides a robust platform to investigate its mechanism of action, evaluate its efficacy in various cancer types, and identify potential biomarkers for patient stratification.
These application notes provide detailed protocols for the utilization of this compound in 3D organoid culture systems, guidance on experimental design, and methods for quantitative analysis of its effects.
Mechanism of Action: this compound and the Notch Signaling Pathway
This compound functions by inhibiting gamma-secretase, a multi-protein enzyme complex crucial for the cleavage of several transmembrane proteins, most notably the Notch receptor.[1][7] The Notch signaling pathway is a highly conserved cellular communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis.[1][8]
The canonical Notch signaling pathway proceeds as follows:
-
A transmembrane ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to the Notch receptor on the signal-receiving cell.
-
This binding induces two successive proteolytic cleavages of the Notch receptor.
-
The final cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD).
-
NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML).
-
This transcriptional activation complex then upregulates the expression of Notch target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.
By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking the downstream activation of Notch target genes.[1] This inhibition can lead to decreased cell proliferation and induction of apoptosis in tumors where Notch signaling is aberrantly activated.
Figure 1: this compound inhibits the Notch signaling pathway.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on 3D organoid cultures. These should be adapted based on the specific organoid type and experimental goals.
Protocol 1: General 3D Organoid Culture and Treatment with this compound
This protocol outlines the basic steps for thawing, culturing, and treating patient-derived or cell line-derived organoids with this compound.
Materials:
-
Cryopreserved organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
Complete organoid growth medium specific to the organoid type
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Multi-well culture plates (e.g., 24- or 96-well)
Procedure:
-
Thawing and Seeding Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the organoid suspension to a conical tube containing wash medium and centrifuge to pellet the organoids.
-
Resuspend the organoid pellet in a cold basement membrane matrix.
-
Dispense droplets of the organoid-matrix suspension into the center of the wells of a pre-warmed culture plate.
-
Incubate the plate at 37°C for 15-30 minutes to solidify the matrix domes.
-
Carefully add pre-warmed complete organoid growth medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days, depending on their growth rate. This typically involves mechanically or enzymatically disrupting the organoids and re-seeding them in a fresh matrix.
-
-
This compound Treatment:
-
Once organoids have reached a suitable size and density, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Prepare a dilution series of this compound to determine the optimal concentration and to perform dose-response studies.
-
The treatment duration can range from 24 hours to several days, depending on the endpoint being measured. For proliferation and viability assays, a 72-hour treatment is common.[2]
-
Figure 2: General workflow for organoid culture and drug treatment.
Protocol 2: Organoid Viability and Proliferation Assays
This protocol describes how to assess the effect of this compound on organoid viability and proliferation using a luminescence-based ATP assay and EdU incorporation, respectively.
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
Organoids cultured in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Treat organoids with a range of this compound concentrations for 72 hours as described in Protocol 1.
-
Equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Proliferation Assay (EdU Incorporation)
Materials:
-
Organoids cultured in chamber slides or multi-well plates
-
EdU (5-ethynyl-2´-deoxyuridine) labeling reagent
-
Click-iT® EdU Imaging Kit (or similar)
-
Fluorescence microscope
Procedure:
-
Treat organoids with this compound for the desired duration (e.g., 24-72 hours).
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the organoids with 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
Permeabilize the organoids with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction according to the manufacturer's instructions to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Image the organoids using a fluorescence or confocal microscope.
-
Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.
Protocol 3: Immunofluorescence Staining for Notch Pathway Components
This protocol allows for the visualization of Notch signaling components within the organoids to confirm the inhibitory effect of this compound.
Materials:
-
Treated and control organoids
-
4% PFA
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-cleaved NICD, anti-HES1)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Confocal microscope
Procedure:
-
Fix the organoids as described in Protocol 2B.
-
Permeabilize the organoids for 20 minutes at room temperature.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the organoids three times with PBS containing 0.1% Tween-20.
-
Incubate with the corresponding fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the organoids and image them using a confocal microscope.
-
Analyze the fluorescence intensity and localization of the target proteins.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present data from the described experiments.
Table 1: Representative Dose-Response of Gamma-Secretase Inhibitors on Organoid Viability
| Gamma-Secretase Inhibitor | Organoid Type | Treatment Duration (hours) | IC50 (nM) |
| This compound (Hypothetical) | Desmoid Tumor Organoid | 72 | 15 |
| DAPT | Gastric Antral Organoid | 120 | ~500 |
| DAPT | Ovarian Cancer Stem-like Cells | 24 | 10,000 - 20,000 |
Note: IC50 values are highly dependent on the organoid model and assay conditions. The data for DAPT is based on published literature and the this compound value is hypothetical for illustrative purposes.
Table 2: Representative Effect of Gamma-Secretase Inhibition on Organoid Growth and Proliferation
| Treatment | Organoid Type | Measurement | Result |
| 500 nM DAPT (5 days) | Gastric Antral Organoid | Organoid Size | Significant reduction compared to vehicle |
| 500 nM DAPT (5 days) | Gastric Antral Organoid | EdU Incorporation | Reduced number of proliferating cells |
| 25 µM DAPT (10 days) | Gastric Corpus Organoid | Organoid Growth | Suppressed growth compared to control |
Note: This data is representative of the effects of gamma-secretase inhibitors on organoid growth and proliferation as reported in the literature.[2]
Table 3: Representative Gene Expression Changes Following Gamma-Secretase Inhibition in Organoids
| Gene | Function | Change in Expression |
| HES1 | Notch Target Gene | Downregulated |
| HEY1 | Notch Target Gene | Downregulated |
| ATOH1 | Promotes Secretory Cell Differentiation | Upregulated |
| MUC2 | Goblet Cell Marker | Upregulated |
Note: Inhibition of the Notch pathway is expected to downregulate its target genes (HES1, HEY1) and lead to an increase in secretory cell differentiation markers.
Visualization of Experimental and Logical Relationships
Figure 3: Comprehensive experimental workflow for this compound in organoids.
Conclusion
The use of this compound in 3D organoid culture systems offers a sophisticated and clinically relevant approach to study its therapeutic potential. The protocols and guidelines presented here provide a foundation for researchers to design and execute robust experiments to elucidate the effects of this promising gamma-secretase inhibitor on various organoid models. The ability to perform dose-response studies, quantify effects on cell viability and proliferation, and visualize the modulation of the Notch signaling pathway within a 3D context will undoubtedly accelerate our understanding of this compound's mechanism of action and inform its clinical development.
References
- 1. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NOTCH1 and NOTCH2 regulate epithelial cell proliferation in mouse and human gastric corpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. Reproducible Drug Screening Assays Using Single Organoids [promega.com]
- 7. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel insights into Notch signaling in tumor immunity: potential targets for cancer immunotherapy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nirogacestat Resistance
Welcome to the technical support center for researchers encountering resistance to nirogacestat in cancer cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome this compound resistance in your in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally bioavailable small-molecule inhibitor of the γ-secretase enzyme. Its primary mechanism of action is the blockade of the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of the Notch receptor, which in turn blocks the release of the Notch intracellular domain (NICD). The translocation of NICD to the nucleus and subsequent activation of target genes that promote cell proliferation, survival, and differentiation are thereby inhibited.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to this compound, and other γ-secretase inhibitors (GSIs), can arise through several mechanisms. These can include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the Notch pathway by upregulating parallel or downstream signaling cascades. The most commonly implicated pathways are the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][2][3]
-
Mutations in the Notch signaling pathway: While less common for acquired resistance to GSIs, mutations in components of the Notch pathway that render it constitutively active, downstream of γ-secretase, could theoretically confer resistance.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and thereby its efficacy.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: While research is ongoing, some potential biomarkers have been suggested. Loss of function of the tumor suppressor PTEN has been linked to resistance to GSIs in glioblastoma models.[1] This is because PTEN is a negative regulator of the PI3K/Akt pathway, and its loss leads to constitutive activation of this survival pathway, rendering cells less dependent on Notch signaling.[1][2] Therefore, assessing the PTEN status of your cell line may provide insights into its potential sensitivity to this compound.
Q4: What are the first steps I should take to confirm and characterize this compound resistance in my cell line?
A4: The first step is to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. Subsequently, you should investigate the molecular mechanisms behind this resistance. This can be done by examining the activation status of key signaling proteins in the Notch, PI3K/Akt, and Wnt/β-catenin pathways using techniques like Western blotting.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Symptoms:
-
Decreased cell death or growth inhibition at previously effective concentrations of this compound.
-
A rightward shift in the dose-response curve and a significantly higher IC50 value compared to the parental cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Activation of PI3K/Akt Survival Pathway | Perform Western blot analysis for phosphorylated Akt (p-Akt) and other downstream effectors like p-S6K and p-4E-BP1. | Increased levels of p-Akt and other downstream markers in the resistant line compared to the parental line, especially in the presence of this compound. |
| Upregulation of Wnt/β-catenin Signaling | Analyze the protein levels of total and nuclear β-catenin, as well as the expression of Wnt target genes like c-Myc and Cyclin D1 via Western blot or qRT-PCR. | Accumulation of β-catenin in the nucleus and increased expression of its target genes in resistant cells. |
| Development of a drug-resistant subclone | Perform single-cell cloning from the resistant population and determine the IC50 for individual clones. | Heterogeneous response to this compound among clones, with some showing high resistance. |
Issue 2: No significant change in Notch pathway activity despite resistance
Symptoms:
-
Western blot analysis shows that this compound is still effective at inhibiting the cleavage of Notch1 and reducing the levels of its downstream target Hes1.
-
The cell line continues to proliferate in the presence of this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Oncogene addiction switch | Investigate the activation status of other major oncogenic pathways, such as the MAPK/ERK pathway, by Western blotting for phosphorylated ERK (p-ERK). | Constitutive activation of an alternative oncogenic pathway in the resistant cell line that is sufficient to drive proliferation independently of Notch signaling. |
| Epigenetic modifications | Perform chromatin immunoprecipitation (ChIP) assays for histone modifications at the promoters of pro-survival genes. | Altered epigenetic landscape in resistant cells leading to the expression of genes that bypass the need for Notch signaling. |
Data Presentation
Table 1: Example of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Glioblastoma (SF295) | 50 | 750 | 15 |
| T-ALL (Jurkat) | 25 | 400 | 16 |
| Breast Cancer (MDA-MB-231) | 100 | 1200 | 12 |
Note: The data presented in this table are hypothetical examples based on typical fold-changes observed for acquired resistance to targeted therapies. Researchers should experimentally determine the IC50 values for their specific cell lines.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways involved in this compound action and resistance.
Experimental Workflows
Caption: Workflow for developing and characterizing this compound resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to its IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise dose escalation. It is advisable to cryopreserve cells at each stage of resistance development.
-
Confirmation of resistance: After several months of continuous culture, the resulting cell population should be able to proliferate in the presence of high concentrations of this compound. Confirm the degree of resistance by determining the new IC50 and calculating the fold change compared to the parental cell line.[4]
Protocol 2: Western Blot Analysis of Key Signaling Pathways
Objective: To assess the activation status of the Notch, PI3K/Akt, and Wnt/β-catenin pathways in sensitive and resistant cell lines.
Methodology:
-
Cell lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound or vehicle control (DMSO) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: Cleaved Notch1, Hes1, p-Akt (Ser473), Akt, p-S6K, S6K, β-catenin, and GAPDH (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Protocol 3: Assessing Synergy of Combination Therapies
Objective: To determine if combining this compound with an inhibitor of a compensatory signaling pathway (e.g., a PI3K inhibitor) results in a synergistic cytotoxic effect in resistant cells.
Methodology:
-
Cell seeding: Seed the this compound-resistant cells in a 96-well plate.
-
Drug treatment: Treat the cells with a matrix of concentrations of this compound and a second inhibitor (e.g., a PI3K inhibitor like GDC-0941).[5] Include single-agent controls for each drug.
-
Cell viability assay: After 72 hours of incubation, determine cell viability using an MTT or CellTiter-Glo assay.
-
Synergy analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.[6] A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.
References
- 1. The Oncogene Addiction Switch from NOTCH to PI3K Requires Simultaneous Targeting of NOTCH and PI3K Pathway Inhibition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Effect of Notch1 and PI3K/AKT/mTOR Signaling Pathways Inhibitors on T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Regulatory Loop Involving Notch and Wnt Signaling Maintains Leukemia Stem Cells in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]
- 5. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of PI3K inhibition and pioglitazone against acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Common side effects of Nirogacestat in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nirogacestat in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in animal models?
A1: Based on preclinical studies, the most consistently reported side effects of this compound in animal models, particularly in rats, are related to reproductive and developmental toxicity. These include embryo-fetal toxicity and adverse effects on the female reproductive system.
Q2: What specific reproductive toxicities have been documented in female animal models?
A2: In female rats, this compound has been shown to cause ovarian toxicity, characterized by impaired ovarian follicular development[1]. This is consistent with the known role of the gamma-secretase pathway, which this compound inhibits, in Notch signaling, a critical pathway for embryonic development and ovarian folliculogenesis[1]. Studies with other gamma-secretase inhibitors have also reported ovarian follicular degeneration and atrophy in both rats and dogs.
Q3: What are the observed effects of this compound on embryo-fetal development in animal models?
A3: Oral administration of this compound to pregnant rats during the period of organogenesis has resulted in significant embryo-fetal toxicity[2][3]. Observed effects include decreased fetal body weights, pre- and post-implantation loss, and fetal subcutis edema[2][3]. These effects have been noted at doses equal to or greater than 20 mg/kg/day, which corresponds to approximately 0.85 times the recommended human dose based on area under the curve[2]. Notably, embryo-fetal death has been observed at maternal exposures below the human exposure at the recommended therapeutic dose[2][3].
Troubleshooting Guide
Problem: I am observing a higher than expected rate of embryo resorption or fetal abnormalities in my pregnant rat colony treated with this compound.
Possible Cause: This is a known and documented side effect of this compound due to its mechanism of action interfering with the Notch signaling pathway, which is crucial for embryogenesis[1].
Troubleshooting Steps:
-
Dose-Response Assessment: If not already performed, conduct a dose-ranging study to determine the no-observed-adverse-effect level (NOAEL) for reproductive toxicity in your specific animal model and strain. The available data indicates that adverse effects occur at doses of 20 mg/kg/day and higher in rats[2].
-
Gestational Day of Dosing: The timing of drug administration during gestation is critical. Ensure that the dosing window does not overlap with key organogenesis periods if the primary focus of the study is not developmental toxicity.
-
Maternal Toxicity Evaluation: Assess for signs of maternal toxicity, as this can indirectly impact fetal development. Monitor maternal body weight, food and water consumption, and clinical signs of distress.
Problem: My female rodents are showing signs of irregular estrous cycles or reduced fertility after long-term this compound administration.
Possible Cause: This is likely due to the inhibitory effect of this compound on Notch signaling within the ovary, leading to impaired follicular development[1].
Troubleshooting Steps:
-
Hormonal Analysis: Collect serial blood samples to analyze levels of reproductive hormones such as estradiol, progesterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to assess the impact on the hypothalamic-pituitary-gonadal axis.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological evaluation of the ovaries to assess follicular development, atresia, and the presence of corpora lutea.
-
Reversibility Study: If feasible, include a recovery group in your study design where this compound treatment is discontinued to determine if the effects on fertility are reversible.
Data Presentation
Table 1: Summary of Reported this compound Side Effects in Animal Models
| Animal Model | Organ System | Observed Side Effects | Dose | Reference |
| Rat (pregnant) | Reproductive/Developmental | Decreased fetal body weights, pre- and post-implantation loss, fetal subcutis edema | ≥ 20 mg/kg/day | [2] |
| Rat (pregnant) | Reproductive/Developmental | Embryo-fetal death | Maternal exposures below human exposure at the recommended dose | [2][3] |
| Rat (female) | Reproductive | Impaired ovarian follicular development | Not specified | [1] |
Note: Quantitative data on the incidence and severity of these side effects in animal models is limited in publicly available literature.
Experimental Protocols
A representative experimental workflow for an embryo-fetal developmental toxicity study in rats is provided below. This is a generalized protocol and should be adapted based on specific research questions and institutional guidelines.
Experimental Workflow: Rat Embryo-Fetal Developmental Toxicity Study
Caption: Workflow for a typical rodent embryo-fetal developmental toxicity study.
Signaling Pathway Visualization
The reproductive and developmental toxicities of this compound are primarily attributed to the inhibition of the Notch signaling pathway. Gamma-secretase, the target of this compound, is a key enzyme in the final activation step of Notch receptors.
Notch Signaling Pathway in Ovarian Follicle Development
Caption: Inhibition of Notch signaling in ovarian granulosa cells by this compound.
References
Nirogacestat Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Nirogacestat, a potent, oral, selective, small-molecule gamma-secretase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during preclinical experiments and facilitate the optimization of this compound dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and selective inhibitor of the gamma-secretase enzyme complex.[1] Gamma-secretase is responsible for the cleavage of multiple transmembrane proteins, including Notch.[2] By inhibiting gamma-secretase, this compound blocks the release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and subsequent activation of downstream target genes involved in cell proliferation, differentiation, and survival.[3] This on-target inhibition of the Notch signaling pathway is believed to be the primary mechanism for its anti-tumor activity in conditions like desmoid tumors.[4][5]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of Notch signaling.[3]
The most commonly observed off-target effects in clinical and preclinical studies, which can be dose-limiting, include:
-
Ovarian Toxicity: Manifesting as follicular depletion and changes in menstrual cycles.[2][6] This is a significant concern for females of reproductive potential.
-
Gastrointestinal Toxicity: Diarrhea is the most frequent adverse event.[2]
-
Dermatological Effects: Rashes are commonly reported.[2]
-
Electrolyte Imbalances: Hypophosphatemia has been observed.[7]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published data, a starting point for in vitro experiments can be guided by the known IC50 values. The IC50 of this compound for gamma-secretase in a cell-free assay is approximately 6.2 nM, and in a cellular assay (HPB-ALL cells), it is around 13.3 nM.[1][8] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay, starting from a low nanomolar range and extending to a micromolar range to establish a therapeutic window.
Q4: What are the key considerations for in vivo dosing?
A4: In murine models, this compound has been shown to be well-tolerated at doses below 100 mg/kg administered twice daily.[1][8] At a dose of 150 mg/kg, reversible toxicities such as diarrhea and weight loss were observed.[1][8] Therefore, a dose-escalation study starting from a lower dose (e.g., 25-50 mg/kg) is advisable to identify the maximum tolerated dose (MTD) and the optimal effective dose in your specific animal model. The approved clinical dose for adult patients with desmoid tumors is 150 mg twice daily, with a dose reduction to 100 mg twice daily to manage adverse reactions.[9][10]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | System | Reference |
| IC50 (γ-secretase inhibition) | 6.2 nM | Cell-free assay (Aβ production) | [1][8] |
| IC50 (Notch inhibition) | 13.3 nM | HPB-ALL cellular assay | [1][8] |
| Effective Concentration | Dose-dependent inhibition of proliferation | KGN ovarian granulosa cell line | [11] |
| Well-tolerated Dose (in vivo) | < 100 mg/kg (twice daily) | Murine models | [1][8] |
| Toxic Dose (in vivo) | 150 mg/kg (twice daily) | Murine models (reversible diarrhea, weight loss) | [1][8] |
| Recommended Clinical Dose | 150 mg (twice daily) | Adult patients with desmoid tumors | [6][9] |
| Reduced Clinical Dose | 100 mg (twice daily) | For management of adverse events | [9][10] |
Mandatory Visualizations
Caption: Figure 1. Simplified Notch Signaling Pathway and this compound Inhibition.
Caption: Figure 2. Experimental Workflow for Optimizing this compound Dosage.
Caption: Figure 3. Troubleshooting Guide for In Vitro this compound Experiments.
Experimental Protocols
Protocol 1: In Vitro Gamma-Secretase Activity Assay
This protocol is a general guideline for measuring the effect of this compound on gamma-secretase activity in a cellular context.
Materials:
-
Target cells expressing gamma-secretase and a suitable substrate (e.g., APP or Notch).
-
This compound (stock solution in DMSO).
-
Cell lysis buffer.
-
Gamma-secretase substrate peptide conjugated to a reporter system (e.g., a fluorogenic substrate).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate on ice to prepare the cell lysate.
-
-
Enzymatic Reaction:
-
Transfer the cell lysate to a 96-well black microplate.
-
Add the gamma-secretase fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Include controls with no cell lysate (background) and no substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of gamma-secretase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on different cell lines.
Materials:
-
Target cancer cell line and a normal (off-target) cell line.
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the this compound dilutions or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in gamma-secretase assay | - Autofluorescence of the compound. - Non-specific substrate cleavage. | - Run a control with this compound and substrate without cell lysate. - Use a more specific substrate or a different detection method. |
| Inconsistent results in cell viability assays | - Uneven cell seeding. - Edge effects in the microplate. - Pipetting errors. | - Ensure a single-cell suspension before seeding. - Do not use the outer wells of the plate or fill them with PBS. - Use calibrated pipettes and practice consistent technique. |
| Precipitation of this compound in culture medium | - Low solubility of the compound at high concentrations. | - Prepare fresh stock solutions. - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments. - Vortex the compound dilutions thoroughly before adding to the cells. |
| Unexpected increase in cell proliferation at low doses | - Hormetic effect of the compound. | - This is a known biological phenomenon. Report the observation and focus on the inhibitory concentrations for your primary endpoint. |
| Difficulty in establishing a therapeutic window | - Similar IC50 values for on-target and off-target effects. | - Consider using a more sensitive assay for on-target effects. - Evaluate the compound in a 3D cell culture model, which may better reflect in vivo responses. - Explore combination therapies to reduce the required dose of this compound. |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. springworkstx.com [springworkstx.com]
- 3. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [jhoponline.com]
- 5. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]
- 6. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Hypophosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ogsiveo.com [ogsiveo.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Nirogacestat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential inconsistencies in Nirogacestat experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme.[1][2] Gamma-secretase is a multi-subunit protease complex that cleaves transmembrane proteins, including the Notch receptor. By inhibiting gamma-secretase, this compound prevents the cleavage and subsequent activation of Notch, which is implicated in the growth of certain tumors.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO and ethanol, but insoluble in water.[2][4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q3: How should this compound be stored?
This compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[5]
Troubleshooting Inconsistent Experimental Results
Q4: My cell viability assay results with this compound are not consistent. What are the possible causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: this compound is insoluble in aqueous solutions like cell culture media.[2][4] When diluting the DMSO stock solution, ensure thorough mixing to prevent precipitation, which can lead to variable drug concentrations.
-
Cell Line Specificity: The response to gamma-secretase inhibitors can be highly cell-line specific.[6] Factors such as the underlying mutations and the dependence on the Notch signaling pathway will influence the sensitivity to this compound.
-
Assay Duration: The optimal incubation time for observing an effect on cell viability can vary. A 7-day incubation has been used for some T-ALL cell lines.[2][4] It is recommended to perform a time-course experiment to determine the ideal duration for your specific cell line.
-
Biphasic Dose-Response: Some gamma-secretase inhibitors have been reported to exhibit a biphasic dose-response, where low concentrations may paradoxically increase the cleavage of certain substrates.[7] A detailed dose-response study is crucial to identify the optimal inhibitory concentration range.
Q5: I am not seeing a consistent decrease in Notch signaling in my western blot analysis. What should I check?
If you are not observing the expected decrease in Notch signaling (e.g., reduced levels of cleaved Notch1), consider the following:
-
Antibody Selection: Ensure you are using an antibody that specifically recognizes the cleaved, active form of the Notch receptor (NICD).
-
Treatment Duration and Concentration: The effect of this compound on Notch cleavage can be both time and concentration-dependent. Perform a time-course and dose-response experiment to optimize these parameters for your experimental system.
-
Protein Extraction and Handling: Ensure that your protein extraction protocol is efficient and that samples are handled properly to prevent protein degradation.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes of your gel.
Q6: My in vivo xenograft studies with this compound show variable tumor growth inhibition. What could be the reason?
Variability in in vivo studies can be influenced by several factors:
-
Drug Formulation and Administration: For oral administration, this compound can be formulated as a homogenous suspension in vehicles like CMC-Na.[4] Inconsistent suspension preparation can lead to inaccurate dosing.
-
Tumor Heterogeneity: The cellular composition of tumors in xenograft models can be heterogeneous, leading to variable responses to treatment.
-
Animal Health: The overall health of the animals can impact tumor growth and drug metabolism. Monitor for any signs of toxicity, such as weight loss or diarrhea, which have been observed at higher doses of this compound.[1][8]
Data Presentation
Table 1: Summary of Efficacy Data from the Phase 3 DeFi Trial in Desmoid Tumors
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) | Not Reached | 15.1 months | 0.29 (0.15-0.55); p<0.001 |
| Objective Response Rate (ORR) | 41% | 8% | p<0.001 |
| Complete Response | 7% | 0% | |
| 2-Year PFS Rate | 76% | 44% |
Data from the DeFi clinical trial in adult patients with progressing desmoid tumors.[9][10]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the DeFi Trial
| Adverse Event | Frequency with this compound |
| Diarrhea | 84% |
| Nausea | 54% |
| Fatigue | 51% |
| Hypophosphatemia | 42% |
| Maculopapular Rash | 32% |
The majority of these adverse events were Grade 1 or 2.[9]
Experimental Protocols
General Protocol for Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in growth medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution.
-
Treatment: Add the designated concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plates at 37°C for the desired duration (e.g., 7 days).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate for 2 to 4 hours at 37°C.
-
Measurement: Read the fluorescent signal at an excitation of 560 nm and an emission of 590 nm.
General Protocol for Western Blotting of Notch1
-
Sample Preparation: Lyse cells treated with this compound or control and determine the protein concentration.
-
SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (NICD) overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
General Protocol for In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flanks of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., formulated in CMC-Na) or vehicle control orally, twice daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: this compound inhibits the Notch signaling pathway.
Caption: A workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Buy this compound | 1290543-63-3 | >98% [smolecule.com]
- 6. Inhibition of γ-secretase induces G2/M arrest and triggers apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-the pathway to approval of the first treatment for desmoid tumors, a rare disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Nirogacestat activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vitro use of Nirogacestat, focusing on the potential impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the gamma-secretase enzyme.[1][2][3] Gamma-secretase is a multi-protein complex that plays a crucial role in the cleavage of several transmembrane proteins, most notably the Notch receptor.[4] By inhibiting gamma-secretase, this compound prevents the proteolytic cleavage and release of the Notch intracellular domain (NICD).[4] The NICD normally translocates to the nucleus to activate downstream signaling pathways involved in cell proliferation, differentiation, and survival.[4] Therefore, this compound effectively blocks the Notch signaling pathway, which is often dysregulated in certain cancers like desmoid tumors.[1][4][5]
Q2: How does serum concentration in cell culture media potentially affect the in vitro activity of this compound?
While specific studies detailing the impact of varying serum concentrations on this compound's in vitro potency are not extensively published, it is a critical factor to consider in experimental design. Serum contains proteins, such as albumin, that can bind to small molecules. This protein binding reduces the concentration of the free, unbound drug available to interact with its target, in this case, the gamma-secretase enzyme.
Consequently, a higher serum concentration in the culture medium could lead to a decrease in the apparent potency of this compound, resulting in a higher measured IC50 value. For consistent and reproducible results, it is crucial to use a standardized and consistent serum concentration across all experiments. Most published in vitro studies with this compound have utilized media supplemented with 10% fetal bovine serum (FBS).[1][3][4]
Q3: What are the typical reported IC50 values for this compound in vitro?
The IC50 values for this compound can vary depending on the assay format (cell-free vs. cell-based) and the cell line used. It is important to note that cell-based assays are typically conducted in media containing 10% FBS.
| Assay Type | Target/Cell Line | Reported IC50 |
| Cell-free enzyme assay | Gamma-secretase (Aβ production) | 6.2 nM |
| Cell-based assay | Notch receptor cleavage (HPB-ALL cells) | 13.3 nM |
| Cell-based assay | Notch target gene (Hes-1) downregulation (HPB-ALL cells) | <1 nM |
| Cell-based assay | Notch target gene (cMyc) downregulation (HPB-ALL cells) | 10 nM |
| Cell proliferation assay | T-ALL cell lines (e.g., HPB-ALL, DND-41) | 30-100 nM |
| Cell proliferation assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 µM |
This data is compiled from multiple sources.[1][3]
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Serum Concentration | Ensure that the same type and percentage of serum (e.g., 10% FBS) is used across all assays. Variations in serum lots can also introduce variability; consider testing a new lot against a previous lot to confirm consistency. |
| Inconsistent Cell Density | Seed cells at a consistent density for every experiment, as variations in cell number can affect the drug-to-target ratio. |
| Cell Line Instability | High-passage number cells may exhibit altered sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
Issue: this compound shows lower than expected potency in our cell-based assay.
| Potential Cause | Troubleshooting Step |
| High Serum Protein Binding | If using a higher than standard serum concentration (e.g., >10%), the free fraction of this compound may be reduced. Consider performing a serum shift assay to quantify the impact of protein binding on the IC50 in your specific system. |
| Sub-optimal Assay Duration | The effects of this compound on cell proliferation may be time-dependent. Ensure the incubation time is sufficient for the drug to exert its effects. Published protocols often use a 7-day incubation period.[1][3][4] |
| Cell Line Resistance | The specific cell line being used may have inherent resistance mechanisms to gamma-secretase inhibition. Confirm the expression and functionality of the Notch signaling pathway in your cell line. |
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay for this compound
This protocol provides a general framework for assessing the anti-proliferative activity of this compound in a cancer cell line.
-
Cell Seeding:
-
Culture cells in growth medium supplemented with 10% fetal bovine serum.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%).[1][3][4]
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Cell Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism) with a sigmoidal dose-response model.[4]
-
Visualizations
Caption: this compound inhibits the gamma-secretase complex.
Caption: Workflow for an in vitro cell proliferation assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of gamma-secretase inhibitor potency determinants on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The amyloid-beta rise and gamma-secretase inhibitor potency depend on the level of substrate expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Nirogacestat in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Nirogacestat in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer. What are the common causes?
A1: Precipitation of this compound in aqueous buffers is a common issue primarily due to its pH-dependent solubility. This compound hydrobromide is highly soluble in acidic conditions (low pH) but its solubility significantly decreases at a pH above 6.0.[1][2] If your buffer has a pH approaching or exceeding this value, the compound will likely precipitate out of solution. Another potential cause could be the concentration of this compound exceeding its solubility limit in the specific buffer system, even at an optimal pH.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. The solubility of this compound in DMSO is approximately 28.57 mg/mL, though this may require sonication to fully dissolve.[3] It is crucial to note that for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I improve the solubility of this compound in my experimental buffer?
A3: To improve solubility and prevent precipitation, consider the following strategies:
-
pH Adjustment: The most critical factor is the pH of your buffer. Maintain a pH well below 6.0. The aqueous solubility of this compound hydrobromide is 11.4 mg/mL at 25°C, which results in a pH of 4.4.[1]
-
Co-solvents: For in vivo or certain in vitro experiments, a co-solvent system may be necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Use of this compound Salts: Ensure you are using a salt form of this compound, such as the hydrobromide salt, which is formulated for improved solubility.[1][4]
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound.[3][5] However, be cautious with temperature-sensitive experiments.
Q4: What are the pKa values of this compound and how do they relate to its solubility?
A4: this compound has two pKa values: 5.77 and 7.13.[1] The pKa is the pH at which the compound is 50% ionized and 50% unionized. For a basic compound like this compound, it will be more soluble in its ionized (protonated) form, which is predominant at pH values below its pKa. As the pH of the solution approaches and surpasses the pKa of 5.77, the compound will become more unionized and less soluble, leading to precipitation.
Q5: Are there any incompatible buffers or reagents I should avoid when working with this compound?
A5: Avoid using buffers with a pH greater than 6.0, such as standard phosphate-buffered saline (PBS) at pH 7.4, as this will cause this compound to precipitate.[1][2] Also, be mindful of potential interactions with other components in your experimental system. For instance, gastric acid-reducing agents are noted to decrease its exposure in clinical settings due to the increase in gastric pH.[2]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Buffer | Solubility | Conditions | Source |
| Water (as hydrobromide) | 11.4 mg/mL | 25°C, results in pH 4.4 | [1][6] |
| Aqueous Buffers | Highly soluble | pH < 6.0 | [1] |
| Aqueous Buffers | Poorly soluble | pH ≥ 6.0 | [1][2] |
| DMSO | 28.57 mg/mL | Requires sonication | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended solution, requires sonication and warming | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | Suspended solution, requires sonication | [3] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Clear solution | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (free base, MW: 489.64 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, and a sonicator.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.896 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.896 mg of this compound.
-
Vortex the tube briefly to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in an Acidic Aqueous Buffer
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 4.5), and sterile tubes.
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required.
-
In a sterile tube, add the required volume of the acidic aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock solution. This dropwise addition to a vortexing solution helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the Gamma-secretase/Notch pathway.
References
Technical Support Center: Mitigating Gamma-Secretase Inhibitor (GSI) Gastrointestinal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-secretase inhibitors (GSIs) in vivo. The focus is on understanding and mitigating the common gastrointestinal (GI) toxicities associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GSI-induced gastrointestinal toxicity?
A1: The primary mechanism of GSI-induced GI toxicity is the on-target inhibition of Notch signaling in the intestinal crypts.[1][2] The self-renewing epithelium of the intestine relies on Notch signaling to maintain a balance between progenitor cell proliferation and differentiation.[1][3] Specifically, Notch signaling promotes the absorptive cell lineage while inhibiting the secretory cell lineage.[3] By blocking gamma-secretase, GSIs prevent the cleavage and activation of Notch receptors. This disruption leads to a rapid and massive conversion of proliferative crypt progenitor cells into post-mitotic, mucus-secreting goblet cells, a phenomenon known as goblet cell metaplasia or hyperplasia.[1][4][5] This alteration in cell fate disrupts the normal architecture and function of the intestinal lining, leading to the observed toxicity.[2][6]
Q2: What are the typical signs of GSI-induced GI toxicity in vivo (e.g., in mice or rats)?
A2: Common signs of GSI-induced GI toxicity in animal models include:
-
Body Weight Loss: This is a primary and easily measurable indicator of systemic toxicity.[7][8]
-
Diarrhea and Fecal Changes: Alterations in stool consistency are common.[9][10]
-
Histological Changes: The most prominent histological finding is a significant increase in the number of goblet cells in the intestinal crypts and villi.[1][11][12] This can be accompanied by villous atrophy and crypt disorganization.
-
General Debilitation: Animals may appear lethargic with untidy fur coats.[9]
Q3: How does co-treatment with glucocorticoids, like dexamethasone, mitigate GSI toxicity?
A3: Co-treatment with glucocorticoids, such as dexamethasone, has been shown to protect against GSI-induced GI toxicity.[2][13][14] The protective mechanism involves the suppression of transcription factors responsible for goblet cell differentiation.[2] GSI treatment leads to the upregulation of Krüppel-like factor 4 (Klf4), a key driver of goblet cell differentiation.[14] Dexamethasone, in contrast, induces the expression of Cyclin D2 (Ccnd2), which appears to counteract the effects of KLF4, thereby preventing the excessive goblet cell metaplasia.[2][14] This combination therapy can improve the therapeutic window of GSIs, allowing for effective Notch inhibition with reduced gut toxicity.[2][14]
Q4: Can altering the dosing schedule of a GSI reduce GI toxicity?
A4: Yes, altering the dosing schedule is a viable strategy. Intermittent dosing, as opposed to continuous daily dosing, can allow for periods of recovery for the intestinal epithelium, thereby mitigating the cumulative toxicity.[15][16] Studies have shown that intermittent administration of a GSI, sometimes in combination with intermittent dexamethasone treatment, can effectively reduce goblet cell hyperplasia while maintaining therapeutic efficacy.[11] This approach helps to balance the on-target inhibition required for therapeutic effect with the need to preserve intestinal homeostasis.
Troubleshooting Guide
Problem: My animals are experiencing severe weight loss and diarrhea shortly after starting GSI treatment.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Review the literature for established dose ranges for your specific GSI and animal model. Perform a dose-response study to identify the maximum tolerated dose (MTD). |
| Continuous high-level Notch inhibition. | Switch to an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow the intestinal epithelium to recover.[11][15] |
| On-target GI toxicity. | Consider co-administration with a glucocorticoid like dexamethasone. A common starting point is 1 mg/kg dexamethasone.[11] This has been shown to protect the gut from GSI-induced changes.[2][14] |
| Off-target toxicity. | Ensure the purity of your GSI compound. Test a different GSI with a distinct chemical structure to see if the toxicity profile changes. |
Problem: Histological analysis shows massive goblet cell metaplasia, but I need to maintain some level of Notch inhibition.
| Possible Cause | Troubleshooting Step |
| Potent, broad-spectrum GSI. | If your target is primarily related to Amyloid Precursor Protein (APP) processing, consider using a "Notch-sparing" GSI that selectively inhibits APP cleavage over Notch.[15][16] |
| Sustained inhibition of secretory cell fate determination. | Implement an intermittent dosing regimen. This allows progenitor cells to repopulate and differentiate normally during the "drug holiday" periods.[11] |
| Uncounteracted pro-secretory signaling. | Introduce dexamethasone co-treatment. This has been shown to mitigate intestinal goblet cell hyperplasia for up to 4 weeks with intermittent co-administration.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on mitigating GSI-induced GI toxicity.
Table 1: Effect of Dexamethasone Co-treatment on GSI-Induced Toxicity in Rats
| Treatment Group | Dosing Regimen | Duration | Key Finding on GI Toxicity | Reference |
| GSI (PF-03084014) 100 mg/kg | Daily oral | 4 weeks | Induces significant goblet cell hyperplasia (GCH). | [11] |
| Dexamethasone 1.0 mg/kg + GSI 100 mg/kg | 1-week Dex pretreatment, then 3 weeks GSI | 4 weeks | Transiently mitigated GCH severity for up to 1 week. | [11] |
| Dexamethasone 1.0 mg/kg + GSI 100 mg/kg | Intermittent Dex (Weeks 1 & 3) with continuous GSI | 4 weeks | Mitigated intestinal GCH for up to 4 weeks. | [11] |
| Dexamethasone 5 mg/kg + GSI 150 mg/kg | Co-administration | 7 days | Treatment-related morbidity and mortality occurred. | [11] |
Table 2: Effect of GSI on Gene Expression in Mouse Intestine
| Treatment Group | Duration | Gene | Fold Change vs. Control (approx.) | Key Outcome | Reference |
| GSI (DBZ) 5 µmol/kg | 8 days | Muc2 (Small Intestine) | + 3-fold | Increased goblet cell mucin production. | [12] |
| GSI (DBZ) 5 µmol/kg | 8 days | Muc2 (Colon) | + 1.5-fold | Increased goblet cell mucin production. | [12] |
| GSI (DBZ) 5 µmol/kg | 8 days | Math1 (Atoh1) | + 3-fold | De-repression of secretory lineage transcription factor. | [12] |
Key Experimental Protocols
Protocol 1: Histological Assessment of Goblet Cell Metaplasia
Objective: To visualize and quantify goblet cells in the intestinal epithelium.
Method: Alcian Blue Staining (pH 2.5)
Alcian Blue at a pH of 2.5 specifically stains acidic mucopolysaccharides, which are abundant in goblet cells, a distinct blue color.[17]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.[18][19]
-
Acid Rinse: Place slides in 3% acetic acid solution for 3 minutes.[19][20]
-
Alcian Blue Staining: Stain slides in 1% Alcian Blue solution (in 3% acetic acid, pH 2.5) for 30 minutes.[19][20]
-
Washing: Wash in running tap water for 2-10 minutes, followed by a rinse in distilled water.[19][20]
-
Counterstaining: Counterstain with Nuclear Fast Red solution for 5 minutes to stain nuclei pink/red, providing contrast.[19][20]
-
Washing: Wash again in running tap water and rinse with distilled water.[19]
-
Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[19]
Quantification:
-
Count the number of Alcian Blue-positive cells per crypt-villus unit.
-
Analyze at least 30 well-oriented crypt-villus units per animal.
Protocol 2: Assessment of Cell Proliferation and Apoptosis
Objective: To measure changes in cell proliferation (Ki67) and apoptosis (cleaved Caspase-3) in the intestinal crypts via Immunohistochemistry (IHC).
Procedure:
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites using a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies:
-
Secondary Antibody & Detection:
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize nuclei, then dehydrate and mount.
Quantification:
-
Ki67: Count the number of Ki67-positive cells per crypt.[21]
-
Cleaved Caspase-3: Count the number of cleaved Caspase-3-positive cells per crypt.[23]
-
Calculate a proliferation or apoptotic index by dividing the number of positive cells by the total number of cells in the crypt.
Visualizations
References
- 1. Notch/gamma-secretase inhibition t ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Gamma-secretase inhibitors reverse glucocorticoid resistance in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling modulates proliferation and differentiation of intestinal crypt base columnar stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.knaw.nl [pure.knaw.nl]
- 5. Notch/gamma-secretase inhibition turns proliferative cells in intestinal crypts and adenomas into goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiation-induced gastrointestinal syndrome is alleviated in NDRG2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GUCY2C signaling opposes the acute radiation-induced GI syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Acute Gastrointestinal Syndrome in High-Dose Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multiparametric approach to monitor the effects of γ-secretase inhibition along the whole intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 18. Alcian blue staining [bio-protocol.org]
- 19. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 20. newcomersupply.com [newcomersupply.com]
- 21. Altered Intestinal Epithelial Homeostasis in Mice with Intestine-Specific Deletion of the Krüppel-Like Factor 4 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Executioner caspases 3 and 7 are dispensable for intestinal epithelium turnover and homeostasis at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiation-induced gastrointestinal (GI) syndrome as a function of age - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nirogacestat Solution Stability for Chronic Dosing
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of Nirogacestat in solution, specifically for use in chronic dosing studies. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for preparing this compound solutions for in vivo chronic dosing studies?
A1: this compound is a poorly water-soluble compound. Therefore, aqueous vehicles are generally not suitable for achieving the concentrations required for in vivo studies. The selection of a vehicle is critical for maintaining the stability and bioavailability of the drug. Based on available data and general practices for similar compounds, the following vehicles are recommended:
-
For Oral Gavage: A common and effective vehicle is a suspension or solution in a mixture of solvents. One such formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Another option for oral administration is a suspension in corn oil with a small percentage of DMSO to aid initial dissolution.
-
-
For In Vitro Studies: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions.
Q2: How should I prepare a this compound solution for oral gavage in a chronic study?
A2: A detailed step-by-step protocol is crucial for consistency. Please refer to the "Experimental Protocols" section below for a comprehensive guide on preparing a this compound solution using a DMSO/PEG300/Tween-80/Saline vehicle.
Q3: What are the recommended storage conditions for prepared this compound dosing solutions to ensure long-term stability?
A3: While specific long-term stability data for this compound in the recommended vehicles is not extensively published, general best practices for storing solutions of poorly soluble compounds should be followed to minimize degradation.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Lower temperatures slow down chemical degradation reactions. |
| Light | Protect from light by using amber vials or covering the container with aluminum foil. | Although forced degradation studies show this compound is not highly sensitive to light, it is a best practice to minimize light exposure to prevent any potential photolytic degradation over extended periods. |
| Container | Use airtight glass containers. | Prevents solvent evaporation and contamination. Some plastics may be incompatible with DMSO. |
| Preparation Frequency | For chronic studies, it is recommended to prepare fresh solutions at least weekly. | This minimizes the risk of degradation and ensures consistent dosing. |
Q4: How long can I store a prepared this compound solution at 2-8°C?
A4: Based on general stability principles for similar compounds in these vehicles, it is advisable to use freshly prepared solutions. For a chronic study, preparing the dosing solution once or twice a week is a good practice to ensure potency and minimize the risk of degradation or contamination. If longer storage is necessary, it is highly recommended to perform an in-house stability study by analyzing the concentration of this compound in the stored solution over time using a validated analytical method like HPLC.
Q5: What are the visual signs of this compound degradation or instability in a prepared solution?
A5: Regular visual inspection of your prepared solutions is a critical quality control step. Be vigilant for the following signs of instability:
-
Precipitation: The formation of solid particles in the solution. This indicates that the drug is no longer fully dissolved, which can lead to inaccurate dosing.
-
Cloudiness or Haziness: A change from a clear solution to a cloudy or hazy appearance can indicate precipitation of the drug or degradation.
-
Color Change: Any significant change from the initial color of the solution may suggest chemical degradation.
-
Phase Separation: In mixed-solvent systems, the separation of layers indicates that the vehicle is no longer homogenous.
If any of these changes are observed, the solution should be discarded, and a fresh batch should be prepared.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation upon adding saline | The aqueous component (saline) is added too quickly, causing the poorly soluble drug to crash out of the organic solvent mixture. | Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing. |
| Cloudiness after storage at 2-8°C | The compound may have lower solubility at colder temperatures. | Before each use, allow the solution to equilibrate to room temperature and vortex thoroughly to ensure redissolution. If cloudiness persists, gentle warming in a water bath may be attempted, but be cautious as heat can accelerate degradation. |
| Difficulty dissolving this compound initially | Insufficient energy to break the crystal lattice of the powdered compound. | Use an ultrasonic bath to aid in the initial dissolution of this compound in DMSO before adding the other vehicle components. |
| Inconsistent animal dosing results | Inhomogeneous solution due to settling of suspended particles or incomplete dissolution. | Always vortex the solution thoroughly before each animal dosing to ensure a homogenous suspension/solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (10% DMSO/40% PEG300/5% Tween-80/45% Saline)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and calculate the required mass of this compound and the volume of each vehicle component.
-
Initial Dissolution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. An ultrasonic bath can be used for a few minutes to aid dissolution if needed.
-
-
Addition of PEG300:
-
To the this compound/DMSO solution, add the calculated volume of PEG300.
-
Vortex thoroughly for another 2-3 minutes to ensure a homogenous mixture.
-
-
Addition of Tween-80:
-
Add the calculated volume of Tween-80 to the mixture.
-
Vortex again for 2-3 minutes. The solution should remain clear.
-
-
Addition of Saline:
-
Slowly add the calculated volume of saline to the mixture dropwise while continuously vortexing. This is a critical step to prevent precipitation.
-
Continue to vortex for an additional 5 minutes after all the saline has been added to ensure a stable and homogenous solution/suspension.
-
-
Final Inspection and Storage:
-
Visually inspect the final solution for any signs of precipitation or inhomogeneity.
-
Store the prepared solution in a tightly sealed, light-protected (amber) glass vial at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
For researchers who need to validate the concentration and stability of their prepared solutions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.
| Parameter | Specification |
| Column | Symmetry shield RP-18 (150 x 4.6 mm, 3.5 µ) or equivalent |
| Mobile Phase | Ammonium acetate buffer (pH 3.0 with OPA) and Acetonitrile (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 269 nm[1] |
| Temperature | Ambient[1] |
This method has been shown to be effective in separating this compound from its degradation products under various stress conditions.[1]
Visualizations
Caption: Workflow for preparing this compound dosing solution.
Caption: this compound's mechanism of action via Notch pathway inhibition.
References
Best practices for handling and storing Nirogacestat powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Nirogacestat powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable under recommended storage conditions.[1][2][3] For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years.[4][5] For shorter periods, storage at 4°C is acceptable for up to 2 years.[4][5]
Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?
A2: When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[2] Recommended PPE includes:
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the powder in DMSO to the desired concentration. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It may be necessary to use an ultrasonic bath to aid dissolution.[4] Always use newly opened, hygroscopic DMSO for the best solubility results.[5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once prepared, stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[5] For long-term storage, it is recommended to store solutions at -80°C for up to one year.[4][5] For shorter-term storage, -20°C is suitable for up to six months.[4][5]
Q5: What should I do in case of accidental exposure to this compound powder?
A5: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1][3] Seek prompt medical attention.[1][3][6]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing and seek medical advice.[1][3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][3][6][7]
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using the correct volume of solvent for your desired concentration based on the solubility data.
-
Use an ultrasonic bath to aid dissolution.[4] Gentle warming can also be applied, but be cautious of potential degradation at higher temperatures.
-
For in vitro studies, ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5]
-
Issue 2: Precipitate Forms in the Stock Solution After Freezing
-
Possible Cause: The concentration of the stock solution may be too high, leading to precipitation upon freezing and thawing.
-
Solution:
-
Before use, allow the frozen aliquot to thaw completely at room temperature.
-
Vortex the solution thoroughly to ensure any precipitate has redissolved.
-
If precipitation persists, you may need to prepare a new stock solution at a slightly lower concentration.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4][5] |
| 4°C | 2 years[4][5] | |
| In Solvent | -80°C | 1 year[4][5] |
| -20°C | 6 months[4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 28.57 mg/mL (58.35 mM) | Ultrasonic treatment may be needed.[4] |
| Water | < 0.1 mg/mL | Insoluble.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve a final concentration of 10 mM in the desired volume of DMSO. The molecular weight of this compound is 489.64 g/mol .
-
Weigh the powder: In a well-ventilated area, and while wearing appropriate PPE, accurately weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the weighed powder to the appropriate volume of high-quality, anhydrous DMSO in a sterile conical tube.
-
Aid dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 15-30 minutes.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Visualizations
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: this compound inhibits γ-secretase, blocking Notch signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound HBr|1962925-29-6|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Nirogacestat and Other Gamma-Secretase Inhibitors in Desmoid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Nirogacestat with other gamma-secretase inhibitors (GSIs) for the treatment of desmoid tumors. The information is supported by experimental data from clinical trials to aid in research and drug development efforts.
Introduction to Gamma-Secretase Inhibition in Desmoid Tumors
Desmoid tumors, also known as aggressive fibromatosis, are rare, locally invasive soft tissue neoplasms with a high rate of recurrence.[1] The pathogenesis of desmoid tumors is often linked to the dysregulation of the Notch signaling pathway.[2] Gamma-secretase is a critical enzyme in this pathway, responsible for the cleavage and activation of Notch receptors.[2][3] By inhibiting gamma-secretase, compounds like this compound can block this signaling cascade, thereby impeding tumor growth.[1] This guide focuses on the clinical evidence for this compound and provides a comparative analysis with other GSIs that have been investigated for this indication.
Quantitative Efficacy Data
The following table summarizes the key efficacy data from clinical trials of this compound and other gamma-secretase inhibitors in patients with desmoid tumors. It is important to note that the data are from separate clinical trials and not from head-to-head comparison studies.
| Gamma-Secretase Inhibitor | Trial Name (Identifier) | Phase | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Complete Response (CR) Rate |
| This compound (Ogsiveo™) | DeFi (NCT03785964) | 3 | 70 | 41%[1][4] | Not Reached (76% event-free at 2 years)[1][5] | 7%[1] |
| AL102 | RINGSIDE (NCT04871282) | 2 | 12 | 50% (at 1.2 mg QD dose) | Not Reported | Not Reported |
| Crenigacestat (LY3039478) | Phase 1 (NCT02836600) | 1 | 1 | 22.4% tumor shrinkage (Stable Disease)[6][7] | Not Applicable | 0%[6][7] |
| RO4929097 | Phase 1b/2 | 1b/2 | - | No objective responses in sarcoma patients (desmoid tumor subgroup not specified)[8] | Not Reported | Not Reported |
Note: Data for AL102 is from a Phase 2 trial with a smaller patient cohort and represents the most effective dosing regimen observed. Data for Crenigacestat and RO4929097 in desmoid tumors is limited to very small patient numbers or broader sarcoma populations, making direct comparisons with this compound challenging.
Key Experimental Protocols
DeFi Trial (this compound)
The Phase 3 DeFi trial was a global, multicenter, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: Adult patients with progressing desmoid tumors, defined as ≥20% increase in tumor size according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within 12 months prior to screening.[4] Patients were either treatment-naïve with tumors unsuitable for surgery or had recurrent/refractory tumors after at least one line of therapy.[4]
-
Intervention: Patients were randomized 1:1 to receive 150 mg of this compound or placebo orally twice daily.[1]
-
Primary Endpoint: Progression-free survival (PFS), assessed by blinded independent central review.[9]
-
Tumor Assessment: Tumor response was evaluated using MRI according to RECIST 1.1 criteria.[10] This involves measuring the longest diameter of target lesions.[11][12]
-
Patient-Reported Outcomes (PROs): The trial utilized the Gounder/DTRF Desmoid Symptom/Impact Scale (GODDESS), a validated PRO tool for desmoid tumors.[4]
RINGSIDE Trial (AL102)
The RINGSIDE study is a Phase 2/3 trial investigating AL102 in patients with progressing desmoid tumors.
-
Patient Population: Adult and adolescent patients with progressing desmoid tumors.
-
Intervention (Phase 2): The open-label Phase 2 portion evaluated three different dosing regimens of AL102.
-
Primary Endpoint (Phase 3): Progression-free survival.
-
Tumor Assessment: Tumor response was assessed by blinded independent central review using RECIST 1.1 criteria.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Notch signaling pathway targeted by gamma-secretase inhibitors and a generalized workflow for a clinical trial evaluating these agents.
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a randomized controlled trial of a GSI.
Discussion and Conclusion
The clinical data presented demonstrates that this compound is an effective oral gamma-secretase inhibitor for the treatment of progressing desmoid tumors, with a statistically significant improvement in progression-free survival and objective response rate compared to placebo.[1] The data for other gamma-secretase inhibitors in this specific indication is less mature. AL102 has shown promising early signs of antitumor activity in a Phase 2 trial.[13] However, the limited data for Crenigacestat and RO4929097 in desmoid tumors precludes a direct and meaningful comparison of their efficacy with this compound at this time.[6][7][8]
The differences in trial design, patient populations, and phases of development make cross-trial comparisons inherently challenging. Head-to-head clinical trials would be required for a definitive comparison of the efficacy of these agents. Preclinical studies directly comparing the activity of various GSIs in desmoid tumor models could also provide valuable insights into their relative potency and potential for clinical development.
References
- 1. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]
- 2. dtrf.org [dtrf.org]
- 3. researchgate.net [researchgate.net]
- 4. mskcc.org [mskcc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib/II Randomized Study of RO4929097, a Gamma Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Activity of the γ-Secretase Inhibitor PF-03084014 in Adults With Desmoid Tumors (Aggressive Fibromatosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. project.eortc.org [project.eortc.org]
- 12. radiopaedia.org [radiopaedia.org]
- 13. mdpi.com [mdpi.com]
Cross-validation of Nirogacestat's anti-tumor activity in different cancer models
An in-depth analysis of Nirogacestat's performance across various cancer models, offering a comparative perspective against alternative therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
This compound, an oral, selective, small-molecule gamma-secretase inhibitor, has demonstrated significant anti-tumor activity in a range of cancer models. This guide provides a detailed comparison of its efficacy, mechanism of action, and experimental protocols in desmoid tumors, ovarian granulosa cell tumors, and multiple myeloma, alongside data for alternative treatments.
Comparative Efficacy of this compound and Alternatives
The anti-tumor activity of this compound has been most extensively studied in desmoid tumors, leading to its FDA approval for this indication.[1][2][3] Preclinical and clinical investigations are also underway for its use in ovarian granulosa cell tumors and as a potentiator of B-cell maturation antigen (BCMA)-directed therapies in multiple myeloma.[4][5][6][7][8]
| Cancer Type | Treatment | Efficacy Metric | Value | Reference |
| Desmoid Tumor | This compound (DeFi Trial) | Progression-Free Survival (PFS) at 2 years | 76% | [3] |
| Objective Response Rate (ORR) | 41% (7% Complete Response) | [3][9][10] | ||
| Sorafenib | PFS at 2 years | 81% | ||
| ORR | 33% | [4] | ||
| AL102 (RINGSIDE Trial - Phase 2) | ORR (1.2 mg QD) | 50% | ||
| Ovarian Granulosa Cell Tumor | This compound (in vitro - KGN cell line) | Proliferation Inhibition | Dose-dependent | |
| Clonogenic Survival Reduction | Dose-dependent | [11] | ||
| Multiple Myeloma | This compound (in vitro - MM cell lines) | Increase in membrane-bound BCMA | Up to 20-fold | [7][12] |
| EC50 for BCMA modulation | 30.7 nM (mean) | [13] |
Mechanism of Action: Targeting Gamma-Secretase
This compound functions by inhibiting gamma-secretase, a key enzyme involved in the cleavage of multiple transmembrane proteins, most notably Notch and B-cell maturation antigen (BCMA).
The Notch Signaling Pathway
Inhibition of gamma-secretase by this compound blocks the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus and activates transcription of genes involved in cell proliferation, differentiation, and survival. By blocking this pathway, this compound can inhibit the growth of tumors that are dependent on Notch signaling, such as desmoid tumors and potentially ovarian granulosa cell tumors.[5][11]
BCMA Modulation in Multiple Myeloma
In multiple myeloma, gamma-secretase is responsible for the shedding of BCMA from the surface of plasma cells. This shedding reduces the density of BCMA on the cell surface, which is the target for several effective immunotherapies, and releases soluble BCMA that can act as a decoy, interfering with these treatments. This compound's inhibition of gamma-secretase prevents this shedding, leading to a significant increase in the density of membrane-bound BCMA and a decrease in soluble BCMA levels.[5][7][13] This enhances the efficacy of BCMA-targeting therapies.[5]
Detailed Experimental Protocols
Desmoid Tumor: DeFi Clinical Trial (NCT03785964)
The DeFi trial was a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 study.[1][10]
-
Patient Population: 142 adult patients with progressing desmoid tumors not amenable to surgery.
-
Intervention: Patients were randomized 1:1 to receive either 150 mg of this compound or a placebo orally twice daily in 28-day cycles.[6]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review based on RECIST v1.1 criteria.[6]
-
Secondary Endpoints: Objective response rate (ORR), patient-reported outcomes, safety, and tolerability.
Ovarian Granulosa Cell Tumor: Preclinical In Vitro Study
This study evaluated the effects of this compound on the KGN ovarian granulosa cell tumor cell line, which harbors a FOXL2 C134W mutation.[11]
-
Cell Line: KGN human ovarian granulosa-like tumor cell line.
-
Cell Culture: Standard cell culture conditions.
-
Assays:
-
Cell Proliferation: MTT assay to measure cell viability in response to a dose range of this compound.[11]
-
Clonogenic Survival: Crystal violet staining to assess the long-term proliferative capacity of cells after a 10-day treatment with varying concentrations of this compound.[11]
-
Gene Expression Analysis: qPCR was used to measure the expression of markers for cell cycle (TOP2A, CCNE2), epithelial-to-mesenchymal transition (SNAI2, MMP2), and apoptosis (CASP6).[11]
-
Multiple Myeloma: Preclinical In Vitro and Healthy Volunteer Study
This research investigated the pharmacodynamic profile of this compound on BCMA in multiple myeloma cell lines and in a Phase 1 study of healthy volunteers.[7][13]
-
Cell Lines: Six multiple myeloma cell lines were used.
-
In Vitro Assays:
-
BCMA Density Measurement: Quantitative flow cytometry was used to measure membrane-bound BCMA (mbBCMA) density and soluble BCMA (sBCMA) concentrations before and after exposure to various concentrations of this compound.
-
-
Healthy Volunteer Study:
-
Participants: 23 healthy volunteers.
-
Intervention: Single oral doses of 50, 150, or 300 mg of this compound, or repeated doses of 100 mg every 12 hours.[7][13]
-
Assessments: Measurement of mbBCMA density on plasma cells from whole blood and bone marrow, and this compound plasma concentrations at baseline and post-dose.[13]
-
Comparison with Alternative Therapies
Desmoid Tumors
-
Sorafenib: A multi-kinase inhibitor that has also shown efficacy in desmoid tumors. In a Phase 3 trial, sorafenib demonstrated a 2-year PFS of 81% and an ORR of 33%.[4] While there are no head-to-head trials comparing this compound and Sorafenib, this compound appears to have a higher ORR.[2][14] The choice between these agents may depend on patient-specific factors and toxicity profiles.[2]
-
AL102: Another gamma-secretase inhibitor currently in clinical development for desmoid tumors. In the Phase 2 RINGSIDE trial, AL102 at a dose of 1.2 mg once daily achieved an ORR of 50% in the evaluable population. The safety profile of AL102 is reported to be consistent with the GSI class of drugs.
Conclusion
This compound has demonstrated robust anti-tumor activity in desmoid tumors, leading to its approval as a targeted therapy. Its mechanism of action through gamma-secretase inhibition also holds promise for other malignancies, including ovarian granulosa cell tumors and as a combination therapy in multiple myeloma. The comparative data presented in this guide provides a valuable resource for researchers to understand the current landscape of this compound's efficacy and to inform future research and clinical development in this area. Further head-to-head comparative studies and in vivo data in various cancer models will be crucial for fully elucidating the therapeutic potential of this compound.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/56437 [onderzoekmetmensen.nl]
- 2. Sorafenib improved progression-free survival in desmoid tumor study - NCI [cancer.gov]
- 3. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]
- 4. New Treatments for Desmoid Tumors | MyDesmoidTumorTeam [mydesmoidtumorteam.com]
- 5. springworkstx.com [springworkstx.com]
- 6. SpringWorks Therapeutics Announces Clinical Collaboration with AbbVie to Evaluate this compound in Combination with ABBV-383 in Patients with Relapsed or Refractory Multiple Myeloma | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 7. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. springworkstx.com [springworkstx.com]
- 9. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. AL102 in Patients With Progressing Desmoid Tumors (RINGSIDE) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alliance A091105: A Phase III, Double-Blind, Randomized, Placebo-controlled Trial of Sorafenib in Desmoid Tumors or Aggressive Fibromatosis (DT/DF) | Dana-Farber Cancer Institute [dana-farber.org]
Head-to-head comparison of Nirogacestat and Semagacestat in preclinical models
A Comparative Analysis of Two Gamma-Secretase Inhibitors in Preclinical Models for Researchers, Scientists, and Drug Development Professionals.
Nirogacestat and semagacestat, both potent small molecule inhibitors of gamma-secretase, have been evaluated in distinct therapeutic areas, driven by their differential preclinical profiles and subsequent clinical outcomes. This compound (Ogsiveo®) has recently been approved for the treatment of progressing desmoid tumors, demonstrating efficacy through the inhibition of the Notch signaling pathway.[1][2] In contrast, semagacestat was developed for Alzheimer's disease with the primary goal of reducing amyloid-beta (Aβ) peptide production; however, its clinical development was halted due to unfavorable risk-benefit outcomes in Phase 3 trials.[3] This guide provides a head-to-head comparison of their preclinical performance, supported by experimental data, to offer valuable insights for researchers in oncology and neurodegenerative diseases.
Mechanism of Action: A Shared Target with Divergent Paths
Both this compound and semagacestat exert their pharmacological effects by inhibiting gamma-secretase, a multi-subunit protease complex crucial for the intramembrane cleavage of various transmembrane proteins.[3][4] The primary targets of interest for these inhibitors are the Notch receptor and the amyloid precursor protein (APP).
Inhibition of Notch signaling is the key mechanism behind this compound's anti-tumor activity.[5] The binding of this compound to the presenilin 1 catalytic subunit of gamma-secretase blocks the proteolytic activation of Notch, thereby downregulating downstream signaling pathways implicated in cell growth and proliferation.[6]
Semagacestat was designed to reduce the production of Aβ peptides, the main component of amyloid plaques in Alzheimer's disease, by inhibiting the gamma-secretase-mediated cleavage of APP.[3] However, like other gamma-secretase inhibitors, semagacestat also affects Notch signaling, a factor that contributed to its challenging safety profile in clinical trials.
References
- 1. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semagacestat - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | 865773-15-5 | Benchchem [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Assessing the Therapeutic Window of Nirogacestat Versus Other Gamma-Secretase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase inhibitors (GSIs) are a class of small molecules that target the gamma-secretase complex, a key enzyme in the Notch signaling pathway. Dysregulation of this pathway is implicated in various diseases, including certain cancers. Nirogacestat (Ogsiveo®) recently became the first FDA-approved GSI for the treatment of progressing desmoid tumors, marking a significant milestone for this class of drugs.[1] This guide provides an objective comparison of the therapeutic window of this compound with other GSIs, supported by available preclinical and clinical data, to aid researchers and drug development professionals in this field.
Mechanism of Action: Targeting the Notch Signaling Pathway
Gamma-secretase is a multi-subunit protease complex that cleaves transmembrane proteins, most notably the Notch receptors. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates target genes involved in cell proliferation, differentiation, and survival. GSIs inhibit this cleavage, thereby blocking Notch signaling.[2]
References
- 1. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
Nirogacestat for Desmoid Tumors: A Comparative Clinical Trial Analysis
An in-depth guide for researchers and drug development professionals on the clinical trial data of nirogacestat, offering a comparative perspective against other therapeutic modalities for desmoid tumors.
This compound (Ogsiveo™), an oral, selective, small-molecule gamma-secretase inhibitor, has emerged as a significant advancement in the treatment of desmoid tumors, a rare and locally aggressive soft-tissue neoplasm. This guide provides a comprehensive overview of the pivotal clinical trial data for this compound, primarily from the Phase 3 DeFi trial, and compares its efficacy and safety profile with other systemic and local treatment options.
This compound: The DeFi Trial
The DeFi (Desmoid Fibromatosis Initiative) trial was an international, multicenter, randomized, double-blind, placebo-controlled Phase 3 study that evaluated the efficacy and safety of this compound in adult patients with progressing desmoid tumors.[1][2] On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adults with progressing desmoid tumors who require systemic treatment, making it the first approved therapy for this condition.[1][3]
Efficacy Data
The DeFi trial demonstrated statistically significant and clinically meaningful improvements in the primary endpoint of progression-free survival (PFS) and key secondary endpoints.[2][4]
| Efficacy Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | Not Reached | 15.1 months | HR: 0.29 (95% CI: 0.15-0.55); p<0.001[1][4] |
| Objective Response Rate (ORR) | 41% | 8% | p<0.001[1] |
| Complete Response (CR) | 7% | 0% | [5] |
| Partial Response (PR) | 34% | 8% | [4] |
| Median Time to Response | 5.6 months | 11.1 months | [4] |
Long-term follow-up data from the DeFi trial have shown that the objective response rate with this compound improves over time, increasing from 34.3% at one year to 45.7% after four years of treatment.[6]
Safety and Tolerability
The most common adverse reactions reported in the DeFi trial were diarrhea, ovarian toxicity, rash, nausea, fatigue, stomatitis, headache, and abdominal pain.[1] The majority of treatment-emergent adverse events were Grade 1 or 2 in severity and tended to decrease in frequency and severity over time.[7]
Comparative Analysis with Alternative Treatments
While this compound is the first FDA-approved therapy, several other treatments have been used for desmoid tumors with varying degrees of success.
Targeted Therapies: Sorafenib and Pazopanib
Sorafenib, a multi-kinase inhibitor, has shown efficacy in a Phase 3 clinical trial.[8] A study on pazopanib, another tyrosine kinase inhibitor, also demonstrated clinical activity.[9]
| Treatment | Key Efficacy Data |
| Sorafenib | 2-year PFS rate of 81% vs. 36% for placebo (HR 0.13).[10] ORR of 33%.[10] |
| Pazopanib | 6-month non-progression rate of 83.7%.[9] |
Chemotherapy
Various chemotherapy regimens, including low-dose methotrexate and vinblastine, as well as doxorubicin-based regimens, have been used. Low-dose chemotherapy has been associated with radiological responses in about 50% of patients, with durable responses.[11] Anthracycline-based regimens are often reserved for cases requiring a more rapid response and have a response rate of around 50%.[11]
Radiation Therapy
Radiation therapy can be an effective local treatment for desmoid tumors, with local control rates reported to be around 75-80%.[12] It can be used as a primary treatment for unresectable tumors or as an adjuvant therapy after surgery, particularly in cases with positive margins.[13] However, it is associated with long-term side effects.
Experimental Protocols
DeFi Trial (this compound)
-
Study Design: International, multicenter, randomized (1:1), double-blind, placebo-controlled Phase 3 trial.[1]
-
Patient Population: 142 adult patients with progressing desmoid tumors not amenable to surgery.[1] Progression was defined as an increase in tumor size of at least 20% within 12 months of screening.[2]
-
Intervention: Patients were randomized to receive either 150 mg of this compound or a matching placebo orally twice daily.[1]
-
Primary Endpoint: Progression-free survival (PFS) based on RECIST v1.1 as assessed by blinded independent central review.[1]
-
Secondary Endpoints: Objective response rate (ORR), patient-reported outcomes (pain, quality of life), and safety.[4][14]
Sorafenib Trial (A091105)
-
Study Design: Double-blind, placebo-controlled, randomized Phase 3 trial.[8]
-
Patient Population: 87 patients with progressive, symptomatic, or recurrent desmoid tumors.[10]
-
Intervention: Patients received either sorafenib (400 mg once daily) or a matching placebo.[10]
-
Primary Endpoint: Investigator-assessed progression-free survival.[10]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the Notch signaling pathway.
Experimental Workflow of the DeFi Trial
Caption: Simplified workflow of the Phase 3 DeFi clinical trial for this compound.
References
- 1. FDA approves this compound for desmoid tumors | FDA [fda.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [ahdbonline.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Sorafenib improved progression-free survival in desmoid tumor study - NCI [cancer.gov]
- 9. Pazopanib or methotrexate-vinblastine combination chemotherapy in adult patients with progressive desmoid tumours (DESMOPAZ): a non-comparative, randomised, open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib for Advanced and Refractory Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Desmoid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Radiation therapy in the management of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [jhoponline.com]
Comparative Guide to Biomarkers of Response for Nirogacestat in Desmoid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of biomarkers related to nirogacestat (Ogsiveo) treatment for desmoid tumors. It compares the available data for this compound with alternative therapies and outlines key experimental protocols for biomarker assessment.
Introduction to this compound and Desmoid Tumors
Desmoid tumors, also known as aggressive fibromatosis, are rare, locally invasive soft tissue neoplasms with a high rate of recurrence.[1][2] While they do not metastasize, their infiltrative growth can cause significant pain and morbidity.[3][4] The majority of desmoid tumors are driven by mutations in the Wnt/β-catenin signaling pathway, most commonly in the CTNNB1 gene, which encodes β-catenin, or the APC (Adenomatous Polyposis Coli) gene.[1][5][6][7]
This compound is a first-in-class, oral, selective, small-molecule inhibitor of gamma-secretase.[8] Gamma-secretase is a key enzyme in the Notch signaling pathway, which is implicated in cell proliferation and differentiation.[9][10] By inhibiting gamma-secretase, this compound blocks the cleavage and activation of Notch receptors, thereby disrupting downstream signaling that contributes to desmoid tumor growth.[11][12] The development of desmoid tumors is often linked to an interplay between the Wnt/β-catenin and Notch signaling pathways.[1]
Biomarkers of Response to this compound
The landmark Phase 3 DeFi clinical trial established the efficacy of this compound in patients with progressing desmoid tumors.[4][13] While the trial demonstrated significant improvements in progression-free survival (PFS) and objective response rate (ORR), the identification of specific predictive molecular biomarkers of response is still an area of active research.[3][8][14]
Wnt/β-Catenin Pathway Mutations (CTNNB1 and APC)
Mutations in CTNNB1 and APC are fundamental to the pathogenesis of most desmoid tumors.[2][5][6] The DeFi trial enrolled patients regardless of their specific mutation status.
Key Findings from the DeFi Trial:
-
Efficacy Across Subgroups: A key finding from the DeFi trial was that progression-free survival benefits were observed across all patient subgroups, including those defined by CTNNB1 or APC mutational status.[7] This suggests that while these mutations are diagnostic and prognostic, they may not be predictive of a differential response to this compound.
-
Response in APC-Mutated Tumors: Post-hoc analyses of the DeFi trial data have shown that this compound improved PFS and ORR in patients with APC mutations, with a safety and efficacy profile consistent with the overall trial population.[15][16]
Table 1: Efficacy of this compound in the Phase 3 DeFi Trial (Overall Population)
| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value | Citation(s) |
| Progression-Free Survival (PFS) | |||||
| Median PFS | Not Reached | 15.1 months | HR: 0.29 (95% CI: 0.15-0.55) | <0.001 | [4][7] |
| 2-Year PFS Rate | 76% | 44% | [13] | ||
| Objective Response Rate (ORR) | |||||
| Confirmed ORR | 41% | 8% | <0.001 | [7][13] | |
| Complete Response (CR) | 7% | 0% | [7][13] | ||
| Patient-Reported Outcomes (PROs) | |||||
| Change in Pain Severity (BPI-SF) | Significant Reduction | <0.001 | [8] |
Note: Data for specific mutation subgroups within the DeFi trial is emerging from post-hoc analyses and has been presented at scientific meetings.[15][16]
Notch Signaling Pathway Components
Given this compound's mechanism of action, components of the Notch pathway are prime candidates for investigation as predictive biomarkers.
-
Expression in Desmoid Tumors: Studies have confirmed the expression of Notch pathway components, including Notch receptors and the downstream target HES1, in desmoid tumor tissues and cell lines.[9][17]
-
Modulation by this compound: Preclinical studies have shown that this compound (PF-03084014) effectively reduces the levels of the active Notch intracellular domain (NICD) and HES1 in desmoid tumor cells.[9][12]
-
Potential Predictive Value: While not yet clinically validated for this compound, a study on the tyrosine kinase inhibitor imatinib suggested that higher expression of NOTCH2 and HES1 might be associated with treatment response in desmoid tumors.[17] This raises the possibility that baseline expression levels of these genes or their dynamic changes upon treatment could predict sensitivity to Notch pathway inhibitors like this compound. Further investigation in the context of this compound treatment is warranted.
Imaging Biomarkers
Radiographic assessments provide a non-invasive means of monitoring treatment response.
-
Tumor Volume and T2 Signal Intensity: In the DeFi trial, MRI was used to assess changes in tumor volume and T2 signal intensity. Treatment with this compound led to significant reductions in both of these imaging parameters compared to placebo, suggesting their potential utility as pharmacodynamic and response biomarkers.
Table 2: Imaging Biomarker Response with this compound in the DeFi Trial
| Imaging Parameter | Median Best Change from Baseline (this compound) | Median Best Change from Baseline (Placebo) | p-value | Citation(s) |
| MRI-Assessed Tumor Volume | -59% | +14% | <0.001 | |
| T2 Hyperintensity Signal Ratio | -55% | -21% | <0.001 |
Comparison with Alternative Treatments
Several other therapeutic modalities are used for desmoid tumors, although this compound is the first FDA-approved therapy specifically for this indication.[18] The predictive biomarker landscape for these alternative treatments is not well-defined.[19]
Table 3: Alternative Treatments for Desmoid Tumors and Associated Biomarker Information
| Treatment Modality | Mechanism of Action (Simplified) | Potential Biomarkers / Considerations | Citation(s) |
| Sorafenib (Nexavar) | Multi-kinase inhibitor (including VEGFR, PDGFR) | No established predictive molecular biomarkers. Response is assessed clinically and radiographically. | [3][18] |
| Pazopanib (Votrient) | Multi-kinase inhibitor (including VEGFR, PDGFR) | No established predictive molecular biomarkers. | [18] |
| Methotrexate + Vinblastine | Chemotherapy (disrupts cell division) | No established predictive molecular biomarkers. | [3] |
| Hormonal Therapies (e.g., Tamoxifen) | Modulate estrogen signaling | Historically used, but with limited evidence of efficacy. Estrogen receptor (ER) expression may be considered but is not a validated predictive biomarker. | [19][20] |
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Sulindac) | Inhibit cyclooxygenase (COX) enzymes | No established predictive molecular biomarkers. | [19] |
| Surgery and Radiation | Local control | Treatment decisions are based on tumor location, size, and involvement of critical structures, rather than molecular biomarkers. | [21] |
Experimental Protocols
CTNNB1 and APC Mutation Analysis
-
Objective: To identify mutations in the CTNNB1 and APC genes in desmoid tumor tissue.
-
Methodology: Sanger Sequencing
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections.
-
PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the specific exons of interest (e.g., exon 3 of CTNNB1).
-
Sequencing Reaction: The amplified PCR product is used as a template for a sequencing reaction using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Data Analysis: The sequence data is analyzed to identify any variations from the reference sequence.
-
-
Methodology: Next-Generation Sequencing (NGS)
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment (Optional): A panel of genes of interest (including CTNNB1 and APC) can be selectively captured.
-
Sequencing: The library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and variants are called and annotated. NGS can offer higher sensitivity for detecting low-frequency mutations compared to Sanger sequencing.[6]
-
Immunohistochemistry (IHC) for Protein Expression
-
Objective: To assess the expression levels and subcellular localization of proteins of interest (e.g., β-catenin, Notch1, HES1) in tumor tissue.
-
Methodology:
-
Tissue Preparation: FFPE tumor tissue is sectioned onto glass slides.
-
Antigen Retrieval: Slides are treated to unmask the target antigen.
-
Antibody Incubation: Slides are incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The slide is counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted with a coverslip.
-
Microscopic Evaluation: A pathologist evaluates the staining intensity and pattern (e.g., nuclear vs. cytoplasmic β-catenin).
-
Magnetic Resonance Imaging (MRI) for Tumor Assessment
-
Objective: To quantitatively measure changes in tumor volume and T2 signal intensity as a measure of treatment response.
-
Methodology:
-
Image Acquisition: Patients undergo multi-parametric MRI of the tumor region at baseline and subsequent time points. T1-weighted, T2-weighted, and post-contrast sequences are typically acquired.
-
Tumor Segmentation: The tumor is manually or semi-automatically segmented on the MRI scans to define its volume.
-
Volume Calculation: The software calculates the total tumor volume based on the segmented region.
-
T2 Signal Hyperintensity Analysis: The signal intensity of the tumor on T2-weighted images is measured and can be compared to a reference tissue (e.g., muscle) to generate a ratio. Changes in this ratio over time can reflect changes in tumor cellularity and water content.
-
Visualizations
Signaling Pathways
Caption: Interplay of Wnt/β-Catenin and Notch signaling pathways in desmoid tumors.
Experimental Workflow
Caption: Experimental workflow for biomarker assessment in this compound-treated patients.
Biomarker-Response Relationship
Caption: Logical relationships between biomarker classes and their clinical utility.
References
- 1. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [jhoponline.com]
- 2. Future Directions and Challenges to Desmoid Tumors and this compound - www.pharmasources.com [pharmasources.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Novel insights into biomarkers of progression in Desmoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near universal detection of alterations in CTNNB1 and Wnt pathway regulators in desmoid-type fibromatosis by whole-exome sequencing and genomic analysis. | Broad Institute [broadinstitute.org]
- 7. Lower Rate of CTNNB1 Mutations and Higher Rate of APC Mutations in Desmoid Fibromatosis of the Breast: A Series of 134 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First drug for desmoid tumors: ‘Impressive’ data for this compound | MDedge [ma1.mdedge.com]
- 9. Targeting the notch pathway: A potential therapeutic approach for desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dtrf.org [dtrf.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Whole-Genome and Transcriptome Sequencing Identified NOTCH2 and HES1 as Potential Markers of Response to Imatinib in Desmoid Tumor (Aggressive Fibromatosis): A Phase II Trial Study [e-crt.org]
- 18. New Treatments for Desmoid Tumors | MyDesmoidTumorTeam [mydesmoidtumorteam.com]
- 19. Desmoid Tumors: Clinical Features and Treatment Options for Advanced Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 9 Desmoid Tumor Treatment Options To Consider | MyDesmoidTumorTeam [mydesmoidtumorteam.com]
- 21. dtrf.org [dtrf.org]
A Comparative Meta-Analysis of Gamma-Secretase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Gamma-secretase inhibitors (GSIs) represent a class of targeted therapies that have garnered significant interest in oncology. Initially developed for Alzheimer's disease, their ability to modulate the Notch signaling pathway has led to their investigation in various cancers. This guide provides a comparative meta-analysis of prominent GSIs in oncology research, summarizing their clinical efficacy and safety profiles based on available data. Detailed experimental protocols for key assays and a visualization of the underlying signaling pathway are included to support further research and development.
Mechanism of Action: Targeting the Notch Signaling Pathway
Gamma-secretase is a multi-protein complex that plays a crucial role in the cleavage of several transmembrane proteins, including the Notch receptors (NOTCH1-4).[1][2] This cleavage is a critical step in the activation of the Notch signaling pathway, an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and survival.[1][2][3] In many cancers, aberrant Notch signaling is a key driver of tumor growth and progression.[3][4]
GSIs function by inhibiting the enzymatic activity of gamma-secretase, thereby preventing the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). The NICD, when released, translocates to the nucleus and activates the transcription of target genes that promote tumorigenesis. By blocking this cascade, GSIs can induce cancer cell differentiation, apoptosis, and sensitize tumors to conventional therapies.[5][6]
Comparative Efficacy of Gamma-Secretase Inhibitors
The clinical development of several GSIs has provided valuable data on their efficacy across a range of malignancies. The following tables summarize key performance indicators from clinical trials of prominent GSIs.
Table 1: Efficacy of Nirogacestat in Desmoid Tumors
| Clinical Trial | Phase | No. of Patients | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Complete Response (CR) Rate |
| DeFi (NCT03785964) | 3 | 70 (this compound arm) | 41% (improving to 45.7% with long-term treatment)[7][8] | Not reached (76% event-free at 2 years)[9] | 7% (increasing with long-term treatment)[7][9] |
This compound (Ogsiveo) was approved by the FDA in November 2023 for the treatment of adult patients with progressing desmoid tumors who require systemic treatment.[6]
Table 2: Efficacy of Other Investigational GSIs in Various Cancers
| GSI | Cancer Type | Phase | No. of Patients | ORR | PFS/Duration of Response | Key Findings |
| PF-03084014 | Desmoid Tumors | 2 | 17 | 29% (confirmed PR)[10] | 5 patients with prolonged stable disease on study >2 years[10] | Well-tolerated with promising clinical benefit in refractory, progressive desmoid tumors.[10] |
| Advanced Solid Tumors | 1 | 64 | 71.4% in desmoid tumor subgroup (5 of 7 patients)[11][12] | Responses durable from 1.74+ to 24+ months[11][12] | Showed significant activity in desmoid tumors and a complete response in one thyroid cancer patient.[11] | |
| MK-0752 | Advanced Solid Tumors | 1 | 103 | 1 CR (in high-grade glioma) | 10 patients with stable disease >4 months[4][13] | Toxicity was schedule-dependent; weekly dosing was better tolerated.[4][13] |
| Advanced Breast Cancer | 1b | 30 | Preliminary evidence of efficacy | Decrease in cancer stem cell markers observed[14] | Feasibility of combination with docetaxel demonstrated.[14] | |
| RO4929097 | Metastatic Pancreatic Adenocarcinoma | 2 | 18 | 0% | Median PFS: 1.5 months; Median OS: 4.1 months[15] | Well-tolerated but development discontinued.[15] |
| Metastatic Melanoma | 2 | 32 | 3% (1 confirmed PR) | 6-month PFS: 9%[16] | Limited activity in unselected melanoma patients.[16][17] | |
| AL101 (BMS-906024) | Advanced Solid Tumors (Notch-activated) | 1b | 94 | 1 CR (gastroesophageal junction adenocarcinoma), 2 PRs (desmoid tumor), 1 PR (adenoid cystic carcinoma)[18][19] | Responses ongoing for >1 year in some patients[19] | Demonstrated clinical activity in tumors with Notch activating mutations.[18] |
| Adenoid Cystic Carcinoma (Notch-mutated) | 2 | 77 | 12% | Disease Control Rate: 69%[20] | Appeared to be well-tolerated in this patient population.[20] |
Comparative Safety and Tolerability
The safety profile of GSIs is a critical consideration in their clinical application. Gastrointestinal toxicities are a common class effect due to the role of Notch signaling in maintaining intestinal homeostasis.
Table 3: Common Treatment-Related Adverse Events (TRAEs) of GSIs
| GSI | Common TRAEs (All Grades) | Grade ≥3 TRAEs | Key Safety Notes |
| This compound | Diarrhea (84%), Nausea (54%), Fatigue (51%), Hypophosphatemia (42%), Ovarian toxicity (in women of childbearing potential)[8][9] | Most AEs were grade 1 or 2.[8] | Ovarian dysfunction was observed in 75% of women of childbearing potential, which was often reversible.[9] |
| PF-03084014 | Diarrhea, Nausea, Fatigue, Hypophosphatemia, Vomiting, Rash, Decreased appetite[11][12] | Generally mild to moderate in severity.[11][12] | Intermittent dosing schedules were explored to mitigate GI toxicity.[21] |
| MK-0752 | Diarrhea, Nausea, Vomiting, Fatigue[4][13] | Dose-limiting diarrhea at higher doses.[22] | Weekly dosing improved tolerability compared to continuous daily dosing.[4][13] |
| RO4929097 | Nausea, Fatigue, Anemia[16] | Most toxicities were grade 1 or 2.[16] | Well-tolerated in studies, but development was halted.[15] |
| AL101 (BMS-906024) | Diarrhea, Fatigue, Nausea, Hypophosphatemia[20] | Hypophosphatemia (42%), Diarrhea (16%)[19] | Administered intravenously.[18] |
Experimental Protocols
Standardized assays are essential for the preclinical and clinical evaluation of GSIs. Below are detailed methodologies for key experiments.
Notch Signaling Pathway Analysis by Western Blot
Objective: To determine the effect of GSI treatment on the cleavage of Notch receptors.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., a cell line with known Notch pathway activation) in appropriate culture medium and allow them to adhere overnight.
-
Treat cells with varying concentrations of the GSI or vehicle control for a specified time period (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved Notch intracellular domain (e.g., anti-cleaved NOTCH1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of GSIs on cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[23]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the GSI. Include a vehicle-only control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[23]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[24] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[24]
-
-
Formazan Solubilization:
-
Carefully remove the culture medium from the wells.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[24]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of the GSI that inhibits cell growth by 50%).
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a GSI in a living organism.
Methodology:
-
Cell Implantation:
-
Resuspend a known number of human cancer cells (e.g., 1-5 x 10^6) in a mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the GSI to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and a portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot for Notch signaling).
-
Conclusion
Gamma-secretase inhibitors have demonstrated a clear mechanism of action and have shown significant clinical activity in specific cancer types, most notably in desmoid tumors. The comparative analysis reveals that while GSIs share a common target, their efficacy and safety profiles can vary. The success of this compound in desmoid tumors provides a strong rationale for the continued investigation of GSIs in cancers with a strong dependence on Notch signaling. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from GSI therapy and on developing combination strategies to enhance their anti-tumor activity while managing their toxicities. The provided experimental protocols offer a foundation for the standardized evaluation of novel GSIs in the drug development pipeline.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [ahdbonline.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II trial of RO4929097 Notch gamma-secretase inhibitor in metastatic melanoma: SWOG S0933. - ASCO [asco.org]
- 18. Ayala Pharmaceuticals Presents Phase 1b Data at the 2018 American Society of Clinical Oncology (ASCO) Annual Meeting for AL101, a Pan-Notch Inhibitor, in Patients with Locally Advanced or Metastatic Solid Tumors - BioSpace [biospace.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Results of ACCURACY: A phase 2 trial of AL101, a selective gamma secretase inhibitor, in subjects with recurrent/metastatic (R/M) adenoid cystic carcinoma (ACC) harboring Notch activating mutations (Notch<sup>mut</sup>). - ASCO [asco.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ascopubs.org [ascopubs.org]
- 23. 4.3. Cell Viability Assay [bio-protocol.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nirogacestat Clinical Trials Demonstrate Improved Patient-Reported Outcomes in Desmoid Tumors
A comprehensive analysis of patient-reported outcomes (PROs) from the pivotal Phase 3 DeFi clinical trial reveals that nirogacestat significantly improves pain, physical functioning, role functioning, and overall quality of life for patients with progressing desmoid tumors when compared to placebo. These findings underscore the clinical benefit of this compound beyond objective tumor response, highlighting its impact on the daily lives of patients.
The DeFi trial, a global, randomized, double-blind, placebo-controlled study, enrolled 142 adult patients with progressing desmoid tumors.[1] Patients were randomized to receive either 150 mg of this compound or placebo twice daily.[1] The trial met its primary endpoint of improving progression-free survival and also demonstrated statistically significant and clinically meaningful improvements across a range of patient-reported outcomes.[2]
Comparative Analysis of Patient-Reported Outcomes
The DeFi trial utilized three validated instruments to measure patient-reported outcomes: the Brief Pain Inventory-Short Form (BPI-SF), the Gounder/Desmoid Tumor Research Foundation Desmoid Symptom/Impact Scale (GODDESS), and the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30).[2][3] The results from these assessments at Cycle 10 are summarized below.
Pain Severity and Interference
Patients treated with this compound experienced a notable reduction in pain severity. On the BPI-SF "worst pain" scale (0-10), the this compound group showed a mean decrease of 1.55 points from baseline, compared to a 0.05-point decrease in the placebo group. Similarly, the GODDESS pain score (0-10) demonstrated a 1.78-point reduction with this compound, while the placebo group reported an increase of 0.34 points. The EORTC QLQ-C30 pain subscale (0-100) also showed a significant improvement, with a 22.36-point reduction for this compound versus a 7.00-point increase for placebo.
| PRO Instrument | Outcome | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| BPI-SF | Worst Pain (0-10 scale) | -1.55 | -0.05 |
| GODDESS | Pain Score (0-10 scale) | -1.78 | +0.34 |
| EORTC QLQ-C30 | Pain Subscale (0-100 scale) | -22.36 | +7.00 |
A significantly greater proportion of patients in the this compound arm achieved a clinically meaningful reduction in pain.
Physical Functioning, Role Functioning, and Quality of Life
Improvements were also observed in physical and role functioning, as well as overall quality of life. The DeFi trial data indicated that this compound led to statistically significant and clinically meaningful improvements in these domains as measured by the EORTC QLQ-C30 and GODDESS instruments.[4] These improvements were noted to occur early in the course of treatment, as early as Cycle 2, and were sustained throughout the trial. A post hoc analysis of patients with stable disease also showed significant improvements in pain, symptom burden, physical functioning, role functioning, and overall quality of life with this compound compared to placebo.[2] At cycle 10, the overall quality of life for patients treated with the gamma secretase inhibitor increased by 4.05 points, while the placebo group saw a decrease of 9.02 points.[2]
| PRO Instrument | Outcome | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| EORTC QLQ-C30 | Physical Functioning | Statistically significant improvement[4] | - |
| EORTC QLQ-C30 | Role Functioning | Statistically significant improvement[4] | - |
| EORTC QLQ-C30 | Global Health Status/QoL | +4.05[2] | -9.02[2] |
| GODDESS | Physical Functioning | Statistically significant improvement[4] | - |
Experimental Protocols
The collection of PRO data in the DeFi trial followed a structured protocol to ensure consistency and reliability.
-
Data Collection Schedule: Patients completed the PRO assessments at baseline and then prior to the start of each 28-day treatment cycle.
-
Brief Pain Inventory-Short Form (BPI-SF): This instrument assesses the severity of pain and its interference with daily functions. Patients rated their "worst pain" in the last 24 hours on an 11-point numeric rating scale (0=no pain, 10=pain as bad as you can imagine).
-
Gounder/Desmoid Tumor Research Foundation Desmoid Symptom/Impact Scale (GODDESS): This is a disease-specific questionnaire developed to evaluate the severity of desmoid tumor symptoms and their impact on a patient's life.[5] The pain score component includes questions about worst pain, dull pain, and shooting pain. The physical functioning domain utilizes a 5-point Likert scale with a 7-day recall period.[6]
-
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30): This is a broader cancer-specific questionnaire assessing health-related quality of life. It consists of multi-item scales and single-item measures of functioning and symptoms.[7] The pain subscale includes questions about the presence of pain and its interference with daily activities. The questionnaire uses a 7-day recall period.[7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of the gamma-secretase enzyme, which plays a crucial role in the Notch signaling pathway. This pathway is implicated in the growth and proliferation of desmoid tumors. By blocking this pathway, this compound aims to control tumor growth and, as the PRO data suggests, alleviate associated symptoms.
References
- 1. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 2. This compound improves QoL also in stable desmoid tumours [dailyreporter.esmo.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. GOunder/Desmoid Tumor Research Foundation DEsmoid Symptom/Impact Scale (GODDESS©): psychometric properties and clinically meaningful thresholds as assessed in the Phase 3 DeFi randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. springworkstx.com [springworkstx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Guide to Systemic Therapies for Desmoid Tumors: Focus on Long-Term Nirogacestat Data
This guide provides a detailed comparison of the long-term safety and efficacy of Nirogacestat with alternative systemic therapies for the treatment of desmoid tumors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of current and emerging treatment options.
Introduction to Desmoid Tumors and Treatment Landscape
Desmoid tumors, also known as aggressive fibromatosis, are rare, locally aggressive soft tissue neoplasms with a high rate of local recurrence but no metastatic potential.[1] Management of desmoid tumors is complex and has evolved from aggressive surgical resection to a more nuanced approach involving active surveillance and systemic therapies for progressive or symptomatic disease.[2] Systemic treatments include chemotherapy, tyrosine kinase inhibitors (TKIs), and the recently approved gamma-secretase inhibitor, this compound.[3]
This compound: A Novel Gamma-Secretase Inhibitor
This compound (Ogsiveo®) is an oral, selective, small-molecule inhibitor of gamma-secretase.[4] The gamma-secretase enzyme is a key mediator in the Notch signaling pathway, which is implicated in the growth of desmoid tumors.[5] By inhibiting gamma-secretase, this compound blocks the cleavage and activation of Notch receptors, thereby disrupting downstream signaling pathways that contribute to tumor proliferation.[5] In November 2023, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult patients with progressing desmoid tumors who require systemic treatment, making it the first approved therapy specifically for this indication.[6]
The Notch signaling pathway is crucial for cell-to-cell communication and plays a role in cell proliferation, differentiation, and apoptosis. In desmoid tumors, aberrant Notch signaling is believed to be a driver of tumor growth.[5] Gamma-secretase is a multi-subunit protease complex that performs the final intramembrane cleavage of the Notch receptor, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and activates the transcription of target genes involved in cell growth and survival.[5] this compound's inhibition of gamma-secretase prevents this final cleavage step, thereby downregulating the Notch signaling pathway.
Pivotal Clinical Trial: The DeFi Study
The approval of this compound was based on the results of the Phase 3 DeFi (Desmoid Fibromatosis) trial, a global, multicenter, randomized, double-blind, placebo-controlled study.[7]
Experimental Protocol: DeFi Trial (NCT03785964)
-
Study Design: The DeFi trial was a randomized (1:1), double-blind, placebo-controlled Phase 3 study.[7] Patients were randomized to receive either 150 mg of this compound or a placebo orally twice daily in 28-day cycles.[8] The study included a double-blind phase followed by an optional open-label extension phase where eligible patients could receive this compound.[9]
-
Patient Population: The trial enrolled 142 adult patients with progressing desmoid tumors.[7] Key eligibility criteria included a histologically confirmed desmoid tumor that had progressed by at least 20% as measured by Response Evaluation Criteria in Solid Tumors (RECIST 1.1) within the 12 months prior to screening.[10]
-
Endpoints:
Long-Term Efficacy and Safety of this compound
Long-term follow-up data from the DeFi trial have demonstrated sustained efficacy and a manageable safety profile for this compound.
Efficacy Data
With a median duration of exposure of approximately 33.6 months, long-term treatment with this compound showed continued clinical benefit.[9] The median PFS was not reached in the this compound arm, indicating durable disease control.[1] The ORR improved over time, with additional complete and partial responses observed with longer treatment duration.[9][12]
| Efficacy Endpoint | This compound (DeFi Trial) | Placebo (DeFi Trial) |
| Median Progression-Free Survival (PFS) | Not Reached[1] | 15.1 months[8] |
| 2-Year PFS Rate | 76%[13] | 44%[6] |
| Objective Response Rate (ORR) | 41% (primary analysis)[12], increasing to 45.7% at 4 years[1] | 8%[12] |
| Complete Response (CR) Rate | 7% (primary analysis)[14], increasing to 11.4% at 4 years[1] | 0%[14] |
| Median Time to Response | 5.6 months[15] | 11.1 months[15] |
Safety and Tolerability
The long-term safety profile of this compound was consistent with the primary analysis. Most treatment-emergent adverse events (TEAEs) were Grade 1 or 2 and occurred within the first few cycles of treatment.[12] The incidence and severity of the most frequently reported TEAEs decreased over time with continued treatment.[1]
| Most Common Treatment-Emergent Adverse Events (>20%) | This compound (All Grades) | Placebo (All Grades) |
| Diarrhea | 84%[8] | 35%[8] |
| Nausea | 54%[8] | 39%[8] |
| Fatigue | 51%[8] | 36%[8] |
| Hypophosphatemia | 42% (Grade 1/2: 29%)[1] | Not Reported |
| Headache | >20% | Not Reported |
| Ovarian Dysfunction | 75% of women of childbearing potential[8] | Not Reported |
Note: Ovarian dysfunction was defined by investigator-reported events of amenorrhea, premature menopause, menopause, and ovarian failure. These events were reversible in a majority of affected participants who remained on or discontinued treatment.[8]
Comparison with Alternative Systemic Therapies
Several other systemic therapies are used in the management of desmoid tumors, including tyrosine kinase inhibitors and chemotherapy regimens.
Sorafenib (Tyrosine Kinase Inhibitor)
Sorafenib (Nexavar®) is a multi-kinase inhibitor that has demonstrated efficacy in desmoid tumors.
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[16] Patients were randomized 2:1 to receive sorafenib (400 mg daily) or placebo.[17] Crossover to the sorafenib arm was permitted for patients in the placebo group upon disease progression.[17]
-
Patient Population: 87 patients with progressive, symptomatic, or recurrent desmoid tumors.[16]
-
Primary Endpoint: Progression-free survival.[17]
| Efficacy Endpoint | Sorafenib (A091105 Trial) | Placebo (A091105 Trial) |
| 2-Year PFS Rate | 81%[16] | 36%[16] |
| Objective Response Rate (ORR) | 33%[4] | 20%[4] |
| Median Time to Response | 9.6 months[4] | 13.3 months[4] |
Common adverse events associated with sorafenib include rash, fatigue, hypertension, and diarrhea.[4]
Pazopanib (Tyrosine Kinase Inhibitor)
Pazopanib (Votrient®) is another TKI that has been investigated for desmoid tumors.
-
Study Design: A non-comparative, randomized, open-label, phase 2 trial comparing pazopanib to a combination of methotrexate and vinblastine.[12] Patients were randomized 2:1 to receive pazopanib (800 mg daily) or the chemotherapy regimen.[12]
-
Patient Population: 72 adult patients with progressive desmoid tumors.[1]
-
Primary Endpoint: 6-month non-progression rate.[1]
| Efficacy Endpoint | Pazopanib (DESMOPAZ Trial) | Methotrexate + Vinblastine (DESMOPAZ Trial) |
| 6-Month Non-Progression Rate | 86%[1] | 50%[1] |
| Objective Response Rate (ORR) | 37%[1] | 25%[1] |
Common side effects of pazopanib include fatigue, diarrhea, and hypertension.
Chemotherapy: Methotrexate and Vinblastine/Vinorelbine
Low-dose chemotherapy with methotrexate in combination with a vinca alkaloid (vinblastine or vinorelbine) is a commonly used regimen.
A large retrospective study of 75 patients treated with this combination reported the following outcomes:[9]
-
Objective Response Rate (ORR): 48% (1% Complete Response, 47% Partial Response)[9]
-
Median Progression-Free Survival (PFS): 75 months[9]
-
Symptomatic Relief: 80% of symptomatic patients[9]
This low-dose chemotherapy regimen is generally considered to have limited toxicity, though side effects can include neutropenia, nausea, and vomiting.[14]
Chemotherapy: Doxorubicin-Based Regimens
Doxorubicin, including its liposomal formulation, has been used for more aggressive or refractory desmoid tumors.
-
A retrospective analysis of doxorubicin plus dacarbazine in 7 patients with FAP-associated desmoid tumors showed significant tumor regression in all patients, with 3 complete responses. The average progression-free survival was 74.0 months.
-
A systematic review of doxorubicin-based regimens found average response rates of 44% for doxorubicin-based combinations and 33.3% for liposomal doxorubicin. Grade 3 or 4 adverse events were reported in 28% and 13% of patients, respectively.
Summary and Conclusion
This compound represents a significant advancement in the treatment of desmoid tumors, being the first FDA-approved therapy with a novel mechanism of action. Long-term data from the DeFi trial demonstrate its durable efficacy in terms of progression-free survival and objective response, coupled with a manageable safety profile.
When compared to other systemic therapies, this compound shows a favorable efficacy profile. While direct comparative trials are lacking, the existing data suggest that this compound offers a high rate of disease control and tumor response. The safety profiles of these agents differ, which may influence treatment selection based on individual patient characteristics and comorbidities.[17]
The choice of systemic therapy for desmoid tumors should be individualized, taking into account the rate of tumor progression, symptom burden, potential treatment-related toxicities, and patient preferences. The availability of long-term data for this compound provides valuable insights for clinicians and researchers in making informed treatment decisions and advancing the care of patients with this rare and challenging disease.
References
- 1. dtrf.org [dtrf.org]
- 2. Desmoid with biweekly methotrexate and vinblastine shows similar effects to weekly administration: A phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib or methotrexate-vinblastine combination chemotherapy in adult patients with progressive desmoid tumours (DESMOPAZ): a non-comparative, randomised, open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. desmoid-with-biweekly-methotrexate-and-vinblastine-shows-similar-effects-to-weekly-administration-a-phase-ii-clinical-trial - Ask this paper | Bohrium [bohrium.com]
- 6. ejmi.org [ejmi.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Long-term Efficacy of Methotrexate Plus Vinblastine/Vinorelbine in a Large Series of Patients Affected by Desmoid-Type Fibromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Phase III, randomized, double blind, placebo-controlled trial of sorafenib in desmoid tumors (Alliance A091105). - ASCO [asco.org]
- 11. mprobe.com [mprobe.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. researchgate.net [researchgate.net]
- 14. Confluence Mobile - Cancer Imaging Archive Wiki [wiki.cancerimagingarchive.net]
- 15. allianceforclinicaltrialsinoncology.org [allianceforclinicaltrialsinoncology.org]
- 16. Successful chemotherapeutic modality of doxorubicin plus dacarbazine for the treatment of desmoid tumors in association with familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness of doxorubicin-based and liposomal doxorubicin chemotherapies for patients with extra-abdominal desmoid-type fibromatosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nirogacestat in a Laboratory Setting
Date of Compilation: 2025-11-07
This document provides essential guidance on the proper and safe disposal of nirogacestat, a gamma-secretase inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The following information is synthesized from safety data sheets and general pharmaceutical waste management guidelines.
Hazard Identification and Safety Precautions
This compound is a pharmaceutical compound with specific health and environmental hazards.[1][2] Proper personal protective equipment (PPE) must be worn at all times when handling this compound, including during disposal.
Summary of Hazard Data:
| Identifier | This compound[1] | This compound Dihydrobromide[2] |
| CAS Number | 1290543-63-3 | 1962925-29-6 |
| Molecular Formula | C27H41F2N5O | C27H43Br2F2N5O |
| Molecular Weight | 489.64 g/mol | 651.47 g/mol |
| GHS Hazard Classifications | - Acute Toxicity, Oral (Category 4)- Skin Irritation (Category 2)- Serious Eye Irritation (Category 2A)- Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory Irritation) | - Acute Toxicity, Oral (Category 4)- Acute Aquatic Toxicity (Category 1)- Chronic Aquatic Toxicity (Category 1) |
Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][3]
-
Eye/Face Protection: Safety goggles with side-shields.[1][3]
-
Skin and Body Protection: Laboratory coat or impervious clothing.[1][3]
-
Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols are generated.[1][2][3]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a research laboratory setting.
Caption: Workflow for the safe segregation, packaging, and disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides step-by-step guidance for handling and disposing of waste containing this compound. Note: These are general guidelines. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) procedures.
Methodology:
-
Preparation and PPE:
-
Waste Segregation:
-
Packaging Waste:
-
Solid Waste (Unused powder, contaminated wipes, etc.):
-
Carefully place all solid waste into a durable, sealable plastic container or bag.
-
For unused or expired product, dispose of it in its original container if possible, placed within a secondary containment vessel.[4]
-
Do not leave powdered compound loose.
-
-
Liquid Waste (Solutions of this compound):
-
Contaminated Sharps (Needles, pipettes, vials, etc.):
-
Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[6]
-
-
-
Labeling:
-
Clearly label the waste container. The label should include:
-
The words "Hazardous Pharmaceutical Waste"
-
The chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the Principal Investigator (PI) and laboratory contact information
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general lab traffic, and have secondary containment to prevent spills from spreading.
-
Ensure the storage location is away from drains or water courses.[1][2][3]
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste yourself. Disposal must be conducted by a licensed hazardous material disposal company, typically through incineration at a permitted facility.[5][7]
-
Follow all institutional procedures for waste handover and documentation.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Don PPE: Wear full PPE, including respiratory protection if dealing with a large quantity of powder.
-
Contain and Clean:
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1][2][3]
-
Dispose of Cleanup Materials: Collect all contaminated absorbents and cleaning materials and dispose of them as hazardous solid waste, following the protocol in Section 3.[1][2][3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound HBr|1962925-29-6|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Handling Protocol for Nirogacestat
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nirogacestat. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
-
Very toxic to aquatic life with long-lasting effects.[2]
There are currently no established occupational exposure limit values for this compound.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye irritation from dust or splashes.[1][2][3] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin irritation and absorption.[1][2][3] |
| Body Protection | Impervious clothing or lab coat with long sleeves and tight-fitting cuffs. | To protect skin from contact with the substance.[1][2][3][4] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of aerosol formation. | To prevent respiratory tract irritation.[1][2][3] |
Experimental Protocols: Handling and Storage
Adherence to the following procedures is essential for the safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood or other appropriate exhaust ventilation when handling the powder to avoid dust and aerosol formation.[2]
-
Ensure an accessible safety shower and eye wash station are nearby.[1][2][3]
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with eyes and skin.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions:
| Condition | Temperature | Duration |
| Long-term Storage (Powder) | -20°C | 6 months |
| Short-term Shipping | Room Temperature | Less than 2 weeks |
| In Solvent | -80°C |
Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Remove the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[1][3]
-
Prevent further leakage or spillage if it is safe to do so.[1][3]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2][3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[1][2][3]
-
Collect all contaminated materials in a sealed container for proper disposal.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the substance and its container in accordance with all applicable country, federal, state, and local regulations.[1] This should be done through a licensed hazardous material disposal company.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1][2][3]
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
